molecular formula C16H26B2O5 B1314885 Furan-2,5-diboronic acid, pinacol ester CAS No. 476004-83-8

Furan-2,5-diboronic acid, pinacol ester

Cat. No.: B1314885
CAS No.: 476004-83-8
M. Wt: 320 g/mol
InChI Key: FOQCCZCSUIHXCG-UHFFFAOYSA-N
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Description

Furan-2,5-diboronic acid, pinacol ester is a useful research compound. Its molecular formula is C16H26B2O5 and its molecular weight is 320 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2,5-diboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2,5-diboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQCCZCSUIHXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478448
Record name Furan-2,5-diboronic acid, pinacol ester
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Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476004-83-8
Record name 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2,5-diboronic acid, pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furan-2,5-diboronic acid, pinacol ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Furan-2,5-diboronic acid, pinacol ester

Abstract

Furan-2,5-diboronic acid, pinacol ester is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis. Its rigid furan core and two reactive boronic ester termini make it an invaluable monomer for the construction of conjugated polymers, a linker for creating complex molecular architectures, and a key intermediate in the development of novel materials for organic electronics and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via palladium-catalyzed Miyaura borylation, and an exploration of its primary applications, grounded in established chemical principles for researchers and professionals in drug development and materials science.

Core Properties and Chemical Identity

Furan-2,5-diboronic acid, pinacol ester is a stable, solid compound that is readily handled under standard laboratory conditions, although precautions against moisture are advisable for long-term storage to prevent hydrolysis of the boronic ester groups. Its identity is defined by the following key parameters.

Identifier Value Source
Molecular Weight 320.0 g/mol [1]
Molecular Formula C₁₆H₂₆B₂O₅[1]
CAS Number 476004-83-8[1]
IUPAC Name 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furanN/A
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)[2]
Shelf Life Approximately 1095 days under proper storage[2]

Synthesis Pathway: Palladium-Catalyzed Miyaura Borylation

The most common and efficient method for preparing Furan-2,5-diboronic acid, pinacol ester is the palladium-catalyzed Miyaura borylation reaction. This protocol is widely adopted due to its high functional group tolerance, excellent yields, and the operational simplicity of using a stable, solid boron source.

Mechanistic Rationale

The synthesis starts from a dihalogenated furan, typically 2,5-dibromofuran. The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like Pd(dppf)Cl₂, is critical. This catalyst facilitates the oxidative addition of the palladium center into the carbon-bromine bond of the furan ring. A weak base, such as potassium acetate (AcOK), is essential for promoting the transmetalation step, where the boronate group from bis(pinacolato)diboron is transferred to the palladium center, regenerating the catalyst and forming the desired product. The reaction is driven to completion under heat in a high-boiling aprotic solvent like 1,4-dioxane.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Add 2,5-Dibromofuran, Bis(pinacolato)diboron, Pd(dppf)Cl₂, and AcOK to a reaction vessel. purge 2. Seal vessel and purge with inert gas (Argon) for 15 minutes. reagents->purge solvent 3. Add anhydrous 1,4-dioxane via syringe. purge->solvent heat 4. Heat reaction mixture to 100°C with vigorous stirring overnight (12-18 hours). solvent->heat cool 5. Cool mixture to room temp. and filter through Celite to remove catalyst. heat->cool extract 6. Concentrate filtrate in vacuo. Redissolve in an organic solvent (e.g., Ethyl Acetate) and wash with brine. cool->extract dry 7. Dry organic layer over anhydrous MgSO₄, filter, and concentrate. extract->dry purify 8. Purify crude solid via silica gel column chromatography or recrystallization. dry->purify product Final Product: Furan-2,5-diboronic acid, pinacol ester purify->product

Caption: Experimental workflow for the synthesis of Furan-2,5-diboronic acid, pinacol ester.

Step-by-Step Protocol

This protocol is a representative example adapted from established Miyaura borylation procedures[3]. Researchers should optimize conditions based on their specific equipment and scale.

  • Vessel Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add 2,5-dibromofuran (1.0 eq), bis(pinacolato)diboron (2.2-2.5 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via a syringe. The typical concentration is 0.1-0.5 M with respect to the starting 2,5-dibromofuran.

  • Reaction: Place the vessel in a preheated oil bath at 100°C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid is typically purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Furan-2,5-diboronic acid, pinacol ester.

Applications in Modern Organic Synthesis

The utility of Furan-2,5-diboronic acid, pinacol ester stems from its ability to act as a rigid, bifunctional linker in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]

Monomer for Conjugated Polymers

A primary application is its use as a monomer in Suzuki polycondensation reactions. When reacted with a dihaloaromatic comonomer, it forms conjugated polymers. The furan unit introduces specific electronic properties and planarity into the polymer backbone, making these materials promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Linker in Complex Molecule Synthesis

In medicinal chemistry and total synthesis, it serves as a rigid scaffold to connect two different molecular fragments. By performing sequential Suzuki couplings, chemists can precisely control the introduction of diverse substituents at the 2- and 5-positions of the furan ring, enabling the construction of complex, three-dimensional molecules from simpler precursors.

Diagram of a Representative Suzuki Coupling

The diagram below illustrates the role of Furan-2,5-diboronic acid, pinacol ester as a central linker connecting two aryl halide (Ar-X) molecules.

SuzukiCoupling Aryl1 Aryl Halide (Ar¹-X) Catalyst Pd Catalyst + Base Aryl1->Catalyst Furan Furan-2,5-diboronic acid, pinacol ester Furan->Catalyst Aryl2 Aryl Halide (Ar²-X) Aryl2->Catalyst Product Coupled Product (Ar¹-Furan-Ar²) Catalyst->Product

Caption: Role as a bifunctional linker in a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity and reactivity of the compound.

  • Safety: The compound is classified as an irritant, causing skin irritation (H317) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Storage: To prevent hydrolysis of the C-B bond, Furan-2,5-diboronic acid, pinacol ester should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere of argon or nitrogen.[2]

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a versatile and powerful reagent in synthetic chemistry. Its well-defined structure and dual reactivity, combined with a robust and accessible synthetic protocol, secure its role as a fundamental building block for the next generation of functional organic materials and complex molecular targets. Understanding its properties and the causality behind its synthesis and application is key to leveraging its full potential in research and development.

References

  • Furan-2-boronic acid pinacol ester - MySkinRecipes. MySkinRecipes. [Link]

  • 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. National Center for Biotechnology Information. [Link]

  • 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl] - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Furan-2-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Virginia Tech. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Furan-2,5-diboronic Acid, Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Furan-2,5-diboronic Acid, Pinacol Ester

Furan-2,5-diboronic acid, pinacol ester, scientifically known as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, is a pivotal building block in modern organic synthesis, particularly in the fields of materials science and drug development. Its symmetrically functionalized furan core, equipped with two versatile boronic ester groups, allows for sequential and site-selective cross-coupling reactions. This enables the construction of complex molecular architectures, including conjugated polymers with unique optoelectronic properties and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for its preparation.

Core Synthetic Strategies: A Comparative Overview

Two principal methodologies have proven most effective for the synthesis of furan-2,5-diboronic acid, pinacol ester: the Palladium-catalyzed Miyaura Borylation of a pre-functionalized furan ring and the more recent Iridium-catalyzed C-H activation approach on the parent furan heterocycle. The choice between these pathways is often dictated by the availability of starting materials, desired purity, and scalability.

Synthetic PathwayStarting MaterialCatalyst SystemKey AdvantagesKey Considerations
Miyaura Borylation 2,5-Dihalofuran (e.g., 2,5-dibromofuran)Palladium catalyst (e.g., Pd(dppf)Cl₂)High yields, well-established methodologyRequires synthesis of dihalogenated starting material
C-H Activation FuranIridium catalyst (e.g., [Ir(OMe)(COD)]₂/dtbpy)Atom economical, direct functionalizationCatalyst sensitivity, potential for side reactions

Pathway 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a robust and widely utilized method for the formation of carbon-boron bonds.[1] It involves the cross-coupling of an aryl or vinyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1]

Mechanistic Rationale and Causality

The catalytic cycle of the Miyaura borylation is a well-understood process that underpins its reliability. The choice of each component is critical for a successful transformation.

Miyaura_Borylation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-OR Transmetalation-Ready Intermediate (Ar-Pd(II)-OR) Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange with Base Ar-Pd(II)-Bpin Borylated Palladium Intermediate (Ar-Pd(II)-Bpin) Ar-Pd(II)-OR->Ar-Pd(II)-Bpin Transmetalation Ar-Pd(II)-Bpin->Pd(0)Ln Regeneration of Catalyst Ar-Bpin Product (Ar-Bpin) Ar-Pd(II)-Bpin->Ar-Bpin Reductive Elimination 2,5-Dibromofuran 2,5-Dibromofuran 2,5-Dibromofuran->Pd(0)Ln Oxidative Addition B2pin2 B₂pin₂ B2pin2->Ar-Pd(II)-OR Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Ar-Pd(II)-X

Miyaura Borylation Catalytic Cycle
  • The Catalyst System (Pd(dppf)Cl₂): The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is deliberate. The bulky, electron-rich dppf ligand stabilizes the palladium center, promoting the oxidative addition of the aryl halide and preventing catalyst decomposition. The ferrocene backbone of the ligand provides a specific bite angle that is conducive to the reductive elimination step, which forms the desired product.

  • The Base (Potassium Acetate, KOAc): A mild base like potassium acetate is crucial. Its primary role is not to deprotonate the furan ring but to participate in a ligand exchange with the palladium(II) intermediate. This forms an acetato-palladium complex which is more reactive towards transmetalation with the diboron reagent. Using a strong base can lead to undesired side reactions, such as Suzuki-Miyaura cross-coupling between the newly formed boronic ester and any remaining starting material.

  • The Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronic ester moiety. The pinacol group provides steric bulk and electronic stability to the resulting boronic ester, making it amenable to purification by chromatography and storage.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is adapted from established methodologies for the diborylation of dihaloarenes.

Materials:

  • 2,5-Dibromofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel (optional, boric acid treated)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), and anhydrous potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 2,5-dibromofuran.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate. For challenging purifications where the product adheres strongly to silica, column chromatography using silica gel impregnated with boric acid can be employed to minimize decomposition of the boronic ester.[2]

Pathway 2: Iridium-Catalyzed C-H Activation

Direct C-H borylation has emerged as a more atom-economical and elegant approach, obviating the need for pre-halogenated substrates. Iridium-based catalytic systems have shown remarkable efficacy in this transformation.

Mechanistic Rationale and Causality

The iridium-catalyzed C-H borylation of heteroarenes is a complex process, but a generally accepted mechanism involves the oxidative addition of a C-H bond to an active iridium(III) species.

CH_Borylation [Ir(L)(Bpin)3] Active Catalyst [Ir(L)(Bpin)₃] Ir(V)-Intermediate Oxidative Addition Intermediate Ir(V)-Aryl-Hydride [Ir(L)(Bpin)3]->Ir(V)-Intermediate Product_Complex Product Complex Ir(V)-Intermediate->Product_Complex Reductive Elimination Product_Complex->[Ir(L)(Bpin)3] Regeneration with B₂pin₂ Ar-Bpin Product (Ar-Bpin) Product_Complex->Ar-Bpin Furan Furan Furan->[Ir(L)(Bpin)3] C-H Activation B2pin2 B₂pin₂ B2pin2->Product_Complex

Iridium-Catalyzed C-H Borylation Cycle
  • The Catalyst System ([Ir(OMe)(COD)]₂ and dtbpy): The combination of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(COD)]₂) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is a highly effective catalyst for the C-H borylation of heteroarenes.[3] The dtbpy ligand plays a crucial role in stabilizing the iridium center and influencing the regioselectivity of the borylation. The bulky tert-butyl groups on the bipyridine ligand create a sterically demanding environment around the metal center, which favors the borylation of the less hindered C-H bonds at the 2- and 5-positions of the furan ring.

  • Regioselectivity: For unsubstituted furan, the electronic properties and steric environment lead to a strong preference for borylation at the α-positions (2 and 5). When an equimolar amount of the diboron reagent is used, the reaction proceeds to afford the 2,5-bis(boryl)furan.[3]

Detailed Experimental Protocol: C-H Borylation

This protocol is based on established procedures for the iridium-catalyzed borylation of heteroarenes.[3]

Materials:

  • Furan

  • Bis(pinacolato)diboron (B₂pin₂)

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(COD)]₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

  • Methanol

  • Dichloromethane

Procedure:

  • In a glovebox, to a Schlenk tube, add [Ir(OMe)(COD)]₂ (0.015 eq) and dtbpy (0.03 eq).

  • Add anhydrous cyclohexane to dissolve the catalyst and ligand.

  • Add bis(pinacolato)diboron (1.0 eq) to the solution.

  • Add furan (1.0 eq) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a small amount of water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by washing with cold methanol to remove unreacted starting materials and byproducts, followed by drying under vacuum. If further purification is needed, recrystallization from a suitable solvent system like hexanes/ethyl acetate can be performed.

Conclusion: A Versatile Intermediate for Innovation

The synthesis of furan-2,5-diboronic acid, pinacol ester is a critical enabling technology for researchers in materials science and medicinal chemistry. Both the Miyaura borylation and iridium-catalyzed C-H activation pathways offer viable and effective routes to this important building block. The choice of method will depend on the specific needs of the researcher, including starting material availability, scalability, and atom economy considerations. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and efficiently synthesize this versatile compound, paving the way for future innovations.

References

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Tani, K., & Tanimori, S. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Letters in Organic Chemistry, 12(8), 582-585. [Link]

  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Angewandte Chemie International Edition, 41(16), 3056-3058. [Link]

  • Melvin, P. R., Hazari, N., Lant, H. M., & Peczak, I. L. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4534-4537. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Furan-2,5-diboronic acid, pinacol ester (CAS No. 476004-83-8) is a key bifunctional building block in modern organic synthesis and materials science.[1] Its rigid furan core, combined with the versatile reactivity of the two pinacol boronate ester groups, makes it an invaluable reagent for the construction of complex conjugated polymers, novel pharmaceuticals, and advanced organic electronic materials through cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

The precise structural elucidation and purity assessment of this reagent are paramount to ensure reproducibility and success in its synthetic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for Furan-2,5-diboronic acid, pinacol ester, offering insights into the interpretation of its spectral features and outlining standardized protocols for data acquisition.

Molecular Structure and Key Features

The structure of Furan-2,5-diboronic acid, pinacol ester, is characterized by a central furan ring symmetrically substituted at the 2 and 5 positions with pinacol boronate ester groups. This symmetry has important implications for its spectroscopic signatures, particularly in NMR.

Caption: Molecular Structure of Furan-2,5-diboronic acid, pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of Furan-2,5-diboronic acid, pinacol ester. Due to the molecule's C2v symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, exhibiting two main signals corresponding to the protons on the furan ring and the methyl protons of the two equivalent pinacol groups.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.0 - 7.2Singlet (s)2HFuran CH (H-3, H-4)
~ 1.3 - 1.4Singlet (s)24HPinacol CH

Causality Behind Predictions:

  • Furan Protons: In the mono-substituted Furan-2-boronic acid, pinacol ester, the furan protons appear at distinct chemical shifts. However, in the 2,5-disubstituted analog, the protons at the 3 and 4 positions are chemically and magnetically equivalent due to the molecule's symmetry. This equivalence results in a single signal (a singlet) for these two protons. The electron-withdrawing nature of the boronate esters deshields these protons, placing their signal in the aromatic region, typically downfield.

  • Pinacol Protons: The 24 protons of the four methyl groups on each of the two pinacol moieties are also equivalent due to free rotation around the C-C and C-O bonds. This results in a sharp, intense singlet. This signal is expected in the aliphatic region, typically around 1.3 ppm.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals.

Predicted Chemical Shift (δ) ppm Assignment
~ 150 - 155Furan C -B (C-2, C-5)
~ 120 - 125Furan C -H (C-3, C-4)
~ 84 - 85Pinacol C -O
~ 24 - 25Pinacol C H₃

Causality Behind Predictions:

  • Furan Carbons: The two carbons directly attached to the boron atoms (C-2 and C-5) are equivalent and are expected to be the most downfield of the furan carbons. The signal for carbons directly attached to boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.[2] The two protonated carbons (C-3 and C-4) are also equivalent and will appear as a single peak.

  • Pinacol Carbons: The quaternary carbons of the pinacol groups bonded to oxygen will appear around 84-85 ppm, a characteristic region for such carbons in pinacol boronate esters.[3] The four equivalent methyl carbons will give rise to a single, intense signal in the aliphatic region around 24-25 ppm.[3]

Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 2. Add internal standard if quantitative analysis is needed (e.g., TMS). prep1->prep2 prep3 3. Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert the sample into the spectrometer and lock on the deuterium signal. acq2 5. Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 6. Acquire ¹H spectrum (e.g., 16 scans, 30° pulse, 2s relaxation delay). acq2->acq3 acq4 7. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 30° pulse, 2s relaxation delay). acq3->acq4 proc1 8. Apply Fourier transform, phase correction, and baseline correction. proc2 9. Calibrate the chemical shift scale to the residual solvent peak or TMS. proc1->proc2 proc3 10. Integrate the peaks in the ¹H spectrum. proc2->proc3 M [C16H26B2O5]+. m/z = 320.2 M_minus_CH3 [M - CH3]+ m/z = 305.2 M->M_minus_CH3 - •CH3 M_minus_pinB [M - C6H12O2B]+ m/z = 221.1 M->M_minus_pinB - •B(pin)

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation from any impurities.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.

    • Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line to ~280 °C.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of Furan-2,5-diboronic acid, pinacol ester is straightforward due to its high degree of symmetry. The predicted ¹H and ¹³C NMR, IR, and MS data provide a clear and consistent picture of its molecular structure. By adhering to the standardized experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the validity and reproducibility of their scientific endeavors.

References

  • MySkinRecipes. Furan-2-boronic acid pinacol ester. [Link]

  • Chem-Impex. Bis(pinacolato)diboron. [Link]

  • PubChem. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • ResearchGate. Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in.... [Link]

  • ChemBK. Furan-2,5-diboronic acid, pinacol dieste. [Link]

  • Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

  • ResearchGate. Bis(pinacolato)diboron: (2,2′-Bi-1,3,2-dioxaborolane, 4,4,4′,4′,5,5,5′,5′-octamethyl-). [Link]

  • ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol).... [Link]

  • PubChem. 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane. [Link]

  • ResearchGate. FTIR spectra of furan-based copolyesters. [Link]

  • FUR4Sustain. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. [Link]

  • Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

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Furan-2,5-diboronic Acid, Pinacol Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations have led to its incorporation into numerous clinically approved drugs and advanced materials.[1] Among the many functionalized furan derivatives, Furan-2,5-diboronic acid, pinacol ester stands out as a highly versatile and valuable building block. This symmetrical molecule, featuring two boronic acid pinacol ester groups at the 2 and 5 positions, serves as a powerful linchpin in the construction of complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of Furan-2,5-diboronic acid, pinacol ester, covering its synthesis, commercial availability, and key applications, with a focus on empowering researchers in drug discovery and materials science to leverage its full potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Key properties of Furan-2,5-diboronic acid, pinacol ester are summarized below.

PropertyValueReference
CAS Number 476004-83-8[4]
Molecular Formula C₁₆H₂₆B₂O₅[4]
Molecular Weight 320.00 g/mol [4]
Appearance Not explicitly stated, but related furan boronic esters are liquids.
Purity Typically ≥95% - 97%[5][6]
Storage Inert atmosphere, 2-8°C[5]

Synthesis of Furan-2,5-diboronic Acid, Pinacol Ester: A Step-by-Step Protocol

The most common and efficient route to Furan-2,5-diboronic acid, pinacol ester involves a two-step process starting from furan: a double bromination to yield 2,5-dibromofuran, followed by a palladium-catalyzed Miyaura borylation.

Part 1: Synthesis of 2,5-Dibromofuran

The synthesis of the key intermediate, 2,5-dibromofuran, can be achieved through the direct bromination of furan.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan in a suitable solvent such as dimethylformamide (DMF).[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in DMF dropwise to the stirred furan solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of furan to 2,5-dibromofuran.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2,5-dibromofuran can be purified by distillation or column chromatography to yield the desired product.

Part 2: Miyaura Borylation of 2,5-Dibromofuran

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl halides to their corresponding boronic esters.[8]

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromofuran (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (slightly more than 2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (typically 2-5 mol%), and a base, most commonly potassium acetate (KOAc) (3-4 equivalents).[8]

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene.[8]

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: The filtrate is then concentrated under reduced pressure. The resulting crude Furan-2,5-diboronic acid, pinacol ester can be purified by column chromatography on silica gel to afford the final product.

Synthesis_Workflow Furan Furan Bromination Bromination (Br₂, DMF) Furan->Bromination Dibromofuran 2,5-Dibromofuran Bromination->Dibromofuran Miyaura_Borylation Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc) Dibromofuran->Miyaura_Borylation Final_Product Furan-2,5-diboronic acid, pinacol ester Miyaura_Borylation->Final_Product

Caption: Synthetic pathway to Furan-2,5-diboronic acid, pinacol ester.

Commercial Availability and Suppliers

For researchers who prefer to purchase Furan-2,5-diboronic acid, pinacol ester, it is commercially available from several chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application.

SupplierProduct NumberPurityAvailable Quantities
Santa Cruz Biotechnology sc-270889Not specifiedContact for details
Thermo Scientific Chemicals (Alfa Aesar) L1836696%1 g, 5 g
BLDpharm BD13735997%Contact for details
MySkinRecipes 18805698%5 g, 25 g, 100 g

Key Applications in Drug Discovery and Materials Science

The primary utility of Furan-2,5-diboronic acid, pinacol ester lies in its application as a difunctional building block in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction forms carbon-carbon bonds between the furan core and various aryl or heteroaryl halides, enabling the synthesis of a diverse array of complex molecules.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[10] When employing Furan-2,5-diboronic acid, pinacol ester, either one or both of the boronic ester groups can react, allowing for stepwise or one-pot double cross-coupling reactions. This provides a powerful strategy for the synthesis of linear, conjugated systems.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl or heteroaryl halide (1 or 2 equivalents), Furan-2,5-diboronic acid, pinacol ester (1 equivalent for mono-coupling, 0.5 equivalents for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used.

  • Reaction Conditions: The mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the reactivity of the coupling partners.

  • Work-up and Purification: After completion, the reaction is cooled, and the organic layer is separated. The product is then isolated through standard extraction and purification techniques, such as column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Furan_diboronic Furan-2,5-diboronic acid, pinacol ester Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Furan_diboronic->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Catalyst Product Coupled Product (Ar-Furan-Ar or Ar-Furan-B(pin)) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The furan nucleus is a common motif in a wide range of pharmaceuticals, exhibiting diverse biological activities including antibacterial, antifungal, and anticancer properties.[1] Furan-2,5-diboronic acid, pinacol ester provides a convergent and efficient means to access novel furan-containing drug candidates. By coupling this difunctional building block with various (hetero)aryl halides, medicinal chemists can rapidly generate libraries of compounds for biological screening. For instance, the synthesis of 2,5-diarylfurans, which are structural motifs in various biologically active molecules, can be readily achieved.[3]

Applications in Materials Science

The ability to construct extended, conjugated systems makes Furan-2,5-diboronic acid, pinacol ester a valuable monomer for the synthesis of organic electronic materials. The resulting poly(furan)s and oligo(furan)s can possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki-Miyaura polycondensation, utilizing dihaloaromatics and diboronic esters, is a powerful method for creating these advanced materials.

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a powerful and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis and commercial availability, coupled with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for researchers in both drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of enabling scientists to effectively harness its potential in their research endeavors.

References

  • Schlosser, M., & Rausis, T. (2004). 2,5-Dibromofuran. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025).
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 564-571.
  • Botteselle, G. V., Hough, T. L. S., Venturoso, R. C., Cella, R., & Stefani, H. A. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki−Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. The Journal of Organic Chemistry, 73(4), 1514–1517.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • D’Augustin, M., Célanire, S., & Doris, E. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(14), 5346–5349.
  • Sequential borylation/Suzuki–Miyaura cross-coupling reactions for the synthesis of terphenyl building block 14 and oligoaryl linkers 17 and 22.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Billingsley, K. L., & Buchwald, S. L. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 69(27), 5579–5586.
  • Synthesis method of 2,5-dibromopyridine. Google Patents.
  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Furan-2-boronic acid pinacol ester. MySkinRecipes. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Furan-Based Conductive Polymers Using Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-containing π-conjugated polymers are emerging as a significant class of materials in organic electronics, prized for their unique electronic properties and the potential for derivation from renewable bio-resources.[1][2] This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of furan-based conductive copolymers using Furan-2,5-diboronic acid, pinacol ester as a key building block. We will focus on the palladium-catalyzed Suzuki-Miyaura polycondensation, a robust and versatile method for forming carbon-carbon bonds. This document is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for polymer characterization.

Introduction: The Significance of Furan in Conductive Polymers

For decades, thiophene and benzene have been the dominant building blocks in the world of conductive polymers. However, the incorporation of furan moieties into the polymer backbone offers distinct advantages. The furan ring's weaker aromaticity and unique electronic structure, compared to thiophene, can lead to materials with higher solubility and altered optoelectronic properties.[1][3] Furthermore, the accessibility of furan-based starting materials from non-petroleum, renewable feedstocks aligns with the growing demand for sustainable and green chemistry.[4]

Furan-2,5-diboronic acid, pinacol ester is an essential monomer that enables the precise and efficient construction of these polymers. It serves as the nucleophilic component in cross-coupling reactions, most notably the Suzuki-Miyaura polymerization, allowing for the creation of well-defined alternating copolymers with tunable properties.[1][5] This guide will detail the synthesis of a representative alternating copolymer of furan and benzothiadiazole, a common electron-accepting unit, to demonstrate the utility of this monomer.

The Underlying Chemistry: Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, predicated on a palladium-catalyzed reaction between an organoboron compound (like our furan-diboronic ester) and an organohalide. When bifunctional monomers are used, this reaction extends into a step-growth polymerization, known as Suzuki Polycondensation, to form long-chain conjugated polymers.

The Catalytic Cycle: The mechanism involves three key steps, which continuously repeat to build the polymer chain:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloaromatic monomer (Ar¹-X₂), inserting itself into a carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic ester, facilitating the transfer of the furan ring from the boron atom to the palladium center. This forms a new Pd(II) complex containing both aromatic units.

  • Reductive Elimination: The two aromatic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The efficiency of this cycle is paramount for achieving high molecular weight polymers, which are essential for good electronic performance.

Suzuki_Polycondensation cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar¹-Pd(II)-X) Pd0->OxAdd + Ar¹-X Trans Transmetalation (Ar¹-Pd(II)-Ar²) OxAdd->Trans + [Ar²-B(OR)₂]⁻ RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 - Ar¹-Ar² (Polymer Linkage) MonomerA Dihalo-Comonomer (Ar¹-X₂) MonomerA->OxAdd MonomerB Furan Diboronic Ester (Ar²-[B(OR)₂]₂) MonomerB->Trans Base Base (e.g., K₂CO₃) Base->Trans Activation caption Suzuki Polycondensation Catalytic Cycle.

Caption: Suzuki Polycondensation Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the synthesis of a poly[furan-alt-benzothiadiazole] (PF-BT) copolymer.

Materials and Reagents
ReagentPuritySupplierNotes
Furan-2,5-diboronic acid, pinacol ester>98%VariousStore under inert gas, handle quickly in air.
4,7-dibromo-2,1,3-benzothiadiazole>99%VariousComonomer.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%VariousCatalyst. Highly sensitive to air. Store and handle in a glovebox.
Potassium Carbonate (K₂CO₃)AnhydrousVariousBase. Must be finely ground and dried before use.
TolueneAnhydrousVariousReaction solvent. Should be deoxygenated before use.
N,N-Dimethylformamide (DMF)AnhydrousVariousCo-solvent for solubility.
Methanol, Acetone, Hexane, ChloroformACS GradeVariousSolvents for purification and extraction.
Aliquat® 336-VariousPhase-transfer catalyst (optional, but recommended).

Equipment: Schlenk line apparatus, inert atmosphere glovebox, oil bath, magnetic stirrer/hotplate, Soxhlet extraction apparatus, rotary evaporator, standard oven-dried glassware.

Step-by-Step Synthesis Procedure

Causality and Trustworthiness: Every step is designed to maximize polymer molecular weight and purity. An inert atmosphere is not optional; it is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The stoichiometry of the monomers must be as close to 1:1 as possible to ensure high degrees of polymerization according to the Carothers equation.

  • Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and assembled hot under a vacuum, then backfilled with high-purity argon or nitrogen.

  • Reagent Loading: In a glovebox, add Furan-2,5-diboronic acid, pinacol ester (e.g., 100 mg, 1.0 eq) and 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) to a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Base and Solvent Addition: Add finely ground, anhydrous K₂CO₃ (4.0 eq) to the flask. Remove the flask from the glovebox and connect it to the Schlenk line. Add anhydrous toluene (20 mL) and anhydrous DMF (10 mL) via cannula.

  • Deoxygenation: Bubble argon through the stirred solution for 30-45 minutes. This step is crucial to remove any dissolved oxygen, which can degrade the catalyst.

  • Catalyst Addition: While maintaining a positive argon flow, add the Pd(PPh₃)₄ catalyst (0.02 eq) and a few drops of Aliquat® 336 to the reaction mixture. The solution will typically turn a deeper yellow or orange.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and allow it to react for 48 hours under a positive pressure of argon. The solution will become darker and more viscous as the polymer forms.

Polymer Purification: The Key to High Performance

Crude polymer is contaminated with catalyst residues and low molecular weight oligomers, which are detrimental to electronic properties. Soxhlet extraction is a non-negotiable, self-validating purification method.

  • Precipitation: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker of vigorously stirring methanol (400 mL). The polymer will precipitate as a dark solid.

  • Collection: Collect the solid by filtration, wash with additional methanol, and dry briefly.

  • Soxhlet Extraction: Load the dried solid into a cellulose thimble and place it in a Soxhlet extractor. Purify by sequential extraction with the following solvents for 24 hours each:

    • Methanol: Removes inorganic salts and polar impurities.

    • Acetone: Removes oligomers and residual monomers.

    • Hexane: Removes non-polar small molecules and grease.

  • Final Extraction: The purified polymer is then extracted with chloroform or another good solvent, leaving behind any insoluble catalyst residues in the thimble.

  • Recovery: The chloroform solution is concentrated using a rotary evaporator, and the polymer is precipitated again into methanol. The final product is collected by filtration and dried under a high vacuum at 40 °C for 24 hours.

Caption: Experimental workflow for polymer purification.

Characterization and Expected Results

Proper characterization validates the success of the synthesis and purification.

PropertyMethodExpected Outcome / Observation
Structure Confirmation ¹H NMRDisappearance of monomer vinyl protons and boronic ester peaks. Appearance of broad peaks in the aromatic region.
Molecular Weight GPC (vs. Polystyrene)Mₙ: 15-50 kDa; PDI (Mₙ/Mₙ): 1.5-2.5. Higher Mₙ is desirable.
Thermal Stability TGA (under N₂)Decomposition temperature (Tₔ) > 300 °C, indicating good thermal stability.
Optical Properties UV-Vis SpectroscopyA broad absorption band in the visible region (e.g., 400-600 nm). The onset of absorption is used to calculate the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)Reversible or quasi-reversible oxidation/reduction peaks. Used to estimate HOMO/LUMO energy levels.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Yield Inefficient stirring; Impure reagents; Catalyst deactivation (oxygen leak).Ensure vigorous stirring. Recrystallize monomers. Check Schlenk line for leaks and ensure proper deoxygenation.
Low Molecular Weight (Mₙ) Incorrect stoichiometry; Presence of monofunctional impurities; Premature precipitation.Use high-purity monomers and weigh them accurately. Ensure solvents are anhydrous. Check reaction temperature.
Side-reaction of deboronation at high temperatures.[5]Use a milder base (e.g., CsF) or lower the reaction temperature.
Insoluble Product Extremely high molecular weight; Cross-linking side reactions.Reduce reaction time. Use a higher boiling point solvent for better solubility during reaction (e.g., o-dichlorobenzene).

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a powerful and versatile monomer for the synthesis of novel furan-based conductive polymers via Suzuki polycondensation. The protocol detailed herein provides a reliable pathway to produce high-quality, well-defined copolymer materials. The success of this synthesis hinges on meticulous attention to experimental conditions, particularly the maintenance of an inert atmosphere and rigorous post-synthesis purification. The resulting polymers have significant potential for application in a variety of organic electronic devices, including organic solar cells and field-effect transistors, paving the way for the development of next-generation, sustainable electronics.[2][6]

References

  • Carrillo, I., & González-Tejera, M. J. (2018). Polyfuran Conducting Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]

  • Beaujuge, P. M., & Reynolds, J. R. (2010). π-Conjugated Furan-Based Polymers. ResearchGate. [Link]

  • Jin, X., et al. (2024). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. RSC Publishing. [Link]

  • Baudoin, O., & Sauthier, M. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • González-Tejera, M. J., de la Blanca, E. S., & Carrillo, I. (2008). Polyfuran conducting polymers: Synthesis, properties, and applications. Semantic Scholar. [Link]

  • Gunes, S., & Neugebauer, H. (2007). Furan-containing conjugated polymers for organic solar cells. ResearchGate. [Link]

  • Lu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic acid) derivatives by Suzuki polycondensation. RSC Publishing. [Link]

  • Zotti, G., et al. (2002). Conducting polyfurans by electropolymerization of oligofurans. RSC Publishing. [Link]

  • Reshak, A. H. (2022). Effect of heteroatoms on structural, electronic and spectroscopic properties of polyfuran, polythiophene and polypyrrole. ScienceDirect. [Link]

  • Karamel, R. (2018). Applications of furan and its derivative. Slideshare. [Link]

  • Liu, B., et al. (2015). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. ResearchGate. [Link]

  • Ansari, I. A., et al. (2016). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Settle, A. E., et al. (2017). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Lee, J., et al. (2017). High-Performance Furan-Containing Conjugated Polymer for Environmentally Benign Solution Processing. ACS Publications. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

  • Qureshi, A., et al. (2021). Recent Trends and Developments in Conducting Polymer Nanocomposites for Multifunctional Applications. PubMed Central. [Link]

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Furan-2,5-diboronic acid, pinacol ester: A Bio-derived Building Block for Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers

Introduction: The Rise of Furan-Based Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, constructed from molecular building blocks linked by strong covalent bonds.[1] Their inherent porosity, high thermal stability, and low density make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and energy storage.[2][3] The pioneering work in COF synthesis often utilized boronic acid-containing building blocks to form boronate ester linkages.[4][5]

This guide focuses on Furan-2,5-diboronic acid, pinacol ester , a versatile building block for the synthesis of furan-based COFs. The incorporation of the furan moiety, a five-membered aromatic heterocycle derivable from biomass, introduces unique electronic properties and potential for further functionalization.[6] Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-derived counterparts.[7] The use of Furan-2,5-diboronic acid, pinacol ester allows for the creation of robust and crystalline furan-based COFs through boronate ester linkages, offering a platform for the development of novel functional materials.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing detailed protocols and insights into the application of Furan-2,5-diboronic acid, pinacol ester in the synthesis of COFs.

Synthesis of Furan-Based COFs: A Step-by-Step Protocol

The most prevalent method for synthesizing crystalline COFs is solvothermal synthesis.[2] This technique involves heating the monomeric building blocks in a sealed vessel containing a suitable solvent or a mixture of solvents. The elevated temperature and pressure facilitate the reversible formation of covalent bonds, allowing for "error-correction" and the growth of a highly ordered, crystalline framework.[3]

The following protocol is a representative method for the synthesis of a 2D furan-based COF, adapted from established procedures for analogous heteroaromatic boronic acid-based COFs, such as those derived from thiophene. This protocol describes the condensation of Furan-2,5-diboronic acid, pinacol ester with a planar triangular co-monomer, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form a boronate ester-linked COF.

Experimental Protocol: Solvothermal Synthesis of a Furan-HHTP COF

Materials:

  • Furan-2,5-diboronic acid, pinacol ester (C₁₆H₂₆B₂O₅, MW: 320.00 g/mol )

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, anhydrous)

Equipment:

  • Pyrex tube with a screw cap

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven

  • Centrifuge

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: In a Pyrex tube, add Furan-2,5-diboronic acid, pinacol ester (e.g., 48.0 mg, 0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (e.g., 32.4 mg, 0.10 mmol). The molar ratio of the diboronic acid to the polyol is crucial for achieving a well-ordered framework.

  • Solvent Addition: To the solid monomers, add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL). The choice of solvent is critical; a combination of a polar solvent (dioxane) to dissolve the monomers and a non-polar solvent (mesitylene) to control the precipitation and crystal growth is often effective.

  • Sonication and Degassing: Briefly sonicate the mixture to ensure homogeneity. Subsequently, degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

  • Reaction: Seal the Pyrex tube under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. The prolonged heating under solvothermal conditions allows for the reversible boronate ester formation, which is key to obtaining a crystalline product.

  • Work-up and Purification:

    • After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A colored precipitate should be visible.

    • Collect the solid product by centrifugation.

    • Wash the crude product sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species. This is typically done by repeated cycles of centrifugation, decantation of the supernatant, and resuspension in fresh solvent.

    • For rigorous purification, perform a Soxhlet extraction with THF for 24 hours. This step is essential to remove any soluble impurities trapped within the pores of the COF.

  • Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This "activation" step removes any residual solvent from the pores, making them accessible for subsequent applications.

Causality Behind Experimental Choices:
  • Pinacol Ester Precursor: The use of the pinacol ester of the diboronic acid can sometimes offer better solubility and stability compared to the free boronic acid, although in many solvothermal syntheses, the free boronic acid is used directly. The pinacol groups are cleaved in situ during the reaction with the polyol.

  • Solvent System: The ratio of dioxane to mesitylene can be tuned to optimize the crystallinity of the final product. A solvent system that allows for slow precipitation of the framework is generally preferred for growing larger, more ordered crystals.

  • Temperature and Time: The reaction temperature of 120 °C is a common starting point for boronate ester COF synthesis, balancing the rate of formation and the reversibility of the linkage. The 72-hour reaction time ensures that the system reaches thermodynamic equilibrium, favoring the formation of the most stable, crystalline product.

  • Inert Atmosphere: While boronate ester formation is not strictly an oxygen-sensitive reaction, performing the synthesis under an inert atmosphere minimizes potential side reactions and degradation of the organic monomers at high temperatures.

Characterization of Furan-Based COFs

A thorough characterization is essential to confirm the successful synthesis of a crystalline, porous furan-based COF.

Technique Purpose Expected Outcome for a Crystalline Furan-Based COF
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the crystal structure.A diffraction pattern with distinct, sharp peaks at specific 2θ values, indicating long-range order. The peak positions can be indexed to a specific crystal lattice.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired covalent bonds and the consumption of starting materials.Disappearance of the O-H stretching band from HHTP and the appearance of characteristic B-O stretching bands of the boronate ester linkage.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework.High thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere.
Nitrogen Physisorption (BET Analysis) To determine the specific surface area and pore size distribution.A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area.
Solid-State ¹³C and ¹¹B NMR Spectroscopy To probe the local chemical environment of the atoms in the framework.Resonances corresponding to the carbon and boron atoms in the expected chemical environments of the COF structure.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the COF.Can reveal the shape and size of the crystalline domains, such as hexagonal platelets or spherical aggregates.

Visualizing the Synthesis and Structure

Workflow of Solvothermal COF Synthesis

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Monomers Furan-2,5-diboronic acid, pinacol ester + HHTP Mixing Combine & Sonicate Monomers->Mixing Solvent 1,4-Dioxane / Mesitylene Solvent->Mixing Degas Freeze-Pump-Thaw Cycles Mixing->Degas Seal Seal in Pyrex Tube Degas->Seal Heat Heat at 120 °C for 72h Seal->Heat Cool Cool to Room Temp. Heat->Cool Wash Wash with Acetone/THF Cool->Wash Extract Soxhlet Extraction Wash->Extract Activate Dry under Vacuum at 150 °C Extract->Activate Final_COF Crystalline Furan-Based COF Activate->Final_COF

Caption: Schematic of a boronate ester-linked furan-HHTP COF.

Applications and Future Outlook

The incorporation of furan rings into the backbone of COFs opens up avenues for a variety of applications. Furan and its derivatives are valuable intermediates in the synthesis of dyes, specialty chemicals, and pharmaceuticals. The electron-rich nature of the furan ring can be exploited in electronic and optoelectronic devices. Potential applications for furan-based COFs include:

  • Gas Adsorption and Separation: The well-defined porous structure can be tailored for the selective capture of gases like CO₂.

  • Catalysis: The furan moieties can be functionalized, or the porous structure can be used to host catalytic nanoparticles.

  • Sensing: The electronic properties of the furan-based framework could be modulated by the presence of specific analytes, forming the basis for chemical sensors.

  • Drug Delivery: The porous and biocompatible nature of some furan-based polymers suggests potential applications in controlled drug release.

The development of COFs from sustainable, biomass-derived building blocks like Furan-2,5-diboronic acid, pinacol ester is a significant step towards greener advanced materials. Future research will likely focus on exploring the full potential of these materials by synthesizing a wider range of furan-based COFs with different topologies and functionalities, and evaluating their performance in various technological applications.

References

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  • Frey, L., Jarju, J. J., Salonen, L. M., & Medina, D. D. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(24), 10763–10787. [Link]

  • SciSpace. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved from [Link]

  • OUCI. (n.d.). Preparation of Furan-based covalent organic frameworks (Furan-COFs) derived from 5-HMF and their efficient recovery of gold from electronic waste. Retrieved from [Link]

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  • New Journal of Chemistry (RSC Publishing). (n.d.). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved from [Link]

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  • ResearchGate. (2015, May 18). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Retrieved from [Link]

  • MIT. (2013, March 26). Thiophene-based covalent organic frameworks. Retrieved from [Link]

  • ACS Publications. (2025, July 22). Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications | Accounts of Materials Research. Retrieved from [Link]

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  • ACS Publications. (2026, January 22). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring | ACS Applied Polymer Materials. Retrieved from [Link]

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  • MDPI. (n.d.). Structural Analysis of Lignin-Based Furan Resin. Retrieved from [Link]

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Application Notes and Protocols for Furan-2,5-diboronic acid, pinacol ester in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Building Block

Furan-2,5-diboronic acid, pinacol ester is a valuable and versatile bifunctional reagent in modern organic synthesis. Its rigid furan core, flanked by two reactive boronic ester moieties, makes it an essential building block for the construction of a wide array of functional organic materials, including conjugated polymers, oligomers, and complex small molecules. These resulting furan-containing compounds are of significant interest in drug discovery, materials science, and electronics due to their unique electronic and photophysical properties.[1] This guide provides a comprehensive overview of the properties, handling, and detailed application protocols for Furan-2,5-diboronic acid, pinacol ester, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions.

Reagent Properties and Handling

A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.

PropertyValueSource
Chemical Formula C₁₆H₂₆B₂O₅[2]
Molecular Weight 320.00 g/mol [2]
CAS Number 476004-83-8[2]
Appearance White to off-white solid[3]
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF)General Knowledge
Storage Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The compound is sensitive to moisture.General Knowledge

Safety and Handling Precautions:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[4]

  • Handling: Handle under an inert atmosphere to prevent hydrolysis of the boronic ester groups.[5] Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of Furan-2,5-diboronic acid, pinacol ester. This palladium-catalyzed reaction forms a carbon-carbon bond between the furan core and an aryl, heteroaryl, or vinyl halide/triflate.[6] The bifunctional nature of the reagent allows for either mono- or di-substitution, leading to a diverse range of molecular architectures.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[6]

Suzuki_Miyaura_Cycle cluster_activation Boronic Ester Activation A Pd(0)Ln (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C [Ar'B(OR)2OH]- D Reductive Elimination (Ar-Ar') C->D Isomerization D->A Product (Ar-Ar') E Ar'B(OR)2 F [Ar'B(OR)2OH]- E->F Base (e.g., K2CO3, CsF)

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X).

  • Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center. The boronic ester is activated by a base to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the use of Furan-2,5-diboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Synthesis of a Symmetrical 2,5-Diaryl-furan

This protocol is designed for the double Suzuki-Miyaura coupling to yield a symmetrical 2,5-disubstituted furan derivative.

Reaction Scheme:

Materials:

  • Furan-2,5-diboronic acid, pinacol ester (1.0 eq.)

  • Aryl halide (e.g., 4-bromotoluene) (2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, CsF, or K₃PO₄) (4.0 eq.)

  • Solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Furan-2,5-diboronic acid, pinacol ester (e.g., 0.5 mmol, 160 mg), the aryl halide (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-diaryl-furan.

Protocol 2: Selective Mono-arylation of Furan-2,5-diboronic acid, pinacol ester

Achieving selective mono-substitution requires careful control of stoichiometry and reaction conditions. The key is to use a limiting amount of the aryl halide.

Reaction Scheme:

Materials:

  • Furan-2,5-diboronic acid, pinacol ester (1.0 eq.)

  • Aryl halide (e.g., 4-iodobenzonitrile) (0.9-1.0 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or CsF) (2.0 eq.)

  • Solvent (e.g., Dioxane or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Furan-2,5-diboronic acid, pinacol ester (e.g., 1.0 mmol, 320 mg), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 22 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 10 mL of dioxane).

  • In a separate flask, prepare a solution of the aryl halide (0.9 mmol) in the same degassed solvent (e.g., 5 mL).

  • Slowly add the aryl halide solution to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, stir the reaction at a moderate temperature (e.g., 50-70 °C) and monitor the progress carefully by TLC or LC-MS.

  • Once the starting aryl halide is consumed, quench the reaction by cooling to room temperature and adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. It is crucial to carefully separate the mono-arylated product from the di-arylated byproduct and unreacted starting material.

Causality Behind Experimental Choices for Selectivity:

  • Stoichiometry: Using a slight excess of the diboronic ester relative to the aryl halide is the primary method to favor mono-substitution.

  • Slow Addition: The slow addition of the aryl halide maintains its low concentration in the reaction mixture, reducing the likelihood of a second coupling event with the mono-arylated intermediate.

  • Milder Conditions: Lower reaction temperatures and shorter reaction times can also help to prevent the second coupling reaction from occurring.

Application in Polymer Synthesis: Suzuki Polycondensation

Furan-2,5-diboronic acid, pinacol ester is an excellent monomer for the synthesis of furan-containing conjugated polymers via Suzuki polycondensation. These polymers are of interest for applications in organic electronics.[1][7]

General Workflow for Suzuki Polycondensation:

Polycondensation_Workflow A Monomer 1 (Furan-2,5-diboronic acid, pinacol ester) C Reaction Setup (Pd Catalyst, Base, Solvent) A->C B Monomer 2 (Di-halo-aromatic) B->C D Polymerization (Heating under Inert Atmosphere) C->D E Work-up & Precipitation D->E F Purification (Soxhlet Extraction) E->F G Characterization (GPC, NMR, UV-Vis) F->G

Figure 2: General workflow for the synthesis of furan-containing conjugated polymers.

The procedure is similar to the di-substitution protocol, but with a di-haloaromatic comonomer. The resulting polymer is typically purified by precipitation and Soxhlet extraction to remove oligomers and catalyst residues.

Characterization of Products

The successful synthesis of products derived from Furan-2,5-diboronic acid, pinacol ester can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the B-pinacol protons (typically a singlet around 1.3 ppm) and the appearance of new aromatic signals are indicative of a successful coupling.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the desired transformation.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups in the product.

  • Gel Permeation Chromatography (GPC): For polymeric products, GPC is used to determine the molecular weight and polydispersity index.

Troubleshooting Common Issues in Suzuki-Miyaura Couplings

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different bases and solvents.
Protodeborylation Presence of excess water or strong base, prolonged reaction time.Use anhydrous solvents, a milder base (e.g., CsF), and monitor the reaction to avoid unnecessarily long reaction times.
Homocoupling of Boronic Ester Presence of oxygen, high catalyst loading.Ensure the reaction is performed under a strict inert atmosphere, and use the recommended catalyst loading.
Poor Selectivity in Mono-arylation Aryl halide added too quickly, reaction temperature too high.Use a syringe pump for slow addition of the aryl halide, and run the reaction at a lower temperature.

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a powerful and versatile building block for the synthesis of a wide range of furan-containing compounds. A clear understanding of its properties and the principles of the Suzuki-Miyaura cross-coupling reaction is essential for its successful application. By carefully controlling reaction conditions, researchers can achieve high yields of both symmetrical and unsymmetrical 2,5-disubstituted furans, as well as furan-containing conjugated polymers. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and researchers in the fields of organic synthesis, drug discovery, and materials science.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

  • PubChem. (n.d.). 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Kudelko, A., & Świątkowski, M. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8839. [Link]

  • Guo, X., Pun, A. B., & Tovar, J. D. (2013). π‐Conjugated Furan‐Based Polymers. Macromolecular Rapid Communications, 34(15), 1231-1243. [Link]

  • Ball, N. D., Rueda-Espinosa, J., Ramanayake, D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938-15950. [Link]

  • Beaupré, S., & Leclerc, M. (2013). PTV-based conjugated polymers for photovoltaic applications. Journal of Materials Chemistry A, 1(38), 11535-11545. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mance, D., et al. (2022). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Appelhans, L. N., et al. (2010). Synthesis and Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. The Journal of Physical Chemistry A, 114(45), 12015-12024. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Furan-2,5-diboronic Acid, Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Diaryl Furans

The furan scaffold is a cornerstone in medicinal chemistry and materials science. When flanked by aryl groups at the 2 and 5 positions, the resulting 2,5-diaryl furan motif imparts unique photophysical properties and biological activities. These compounds are integral to the development of novel organic light-emitting diodes (OLEDs), organic photovoltaics, and are found in a number of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these valuable compounds, offering a direct route to C-C bond formation with high functional group tolerance and generally high yields.[1]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of furan-2,5-diboronic acid, pinacol ester with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for both selective mono-arylation and complete di-arylation, and provide troubleshooting strategies to ensure successful outcomes.

Furan-2,5-diboronic acid, pinacol ester is an attractive building block due to its stability compared to the corresponding boronic acid, which can be prone to decomposition.[2][3] The pinacol ester protecting group enhances its shelf-life and facilitates purification.[3] This difunctional reagent opens the door to the synthesis of both symmetrical and unsymmetrical 2,5-diaryl furans, the latter being accessible through sequential cross-coupling strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[4]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange/Transmetalation: A base activates the organoboron species, facilitating the transfer of the aryl group from boron to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

For furan-2,5-diboronic acid, pinacol ester, this cycle can occur at one or both boronic ester sites, depending on the reaction conditions and stoichiometry of the reactants.

Experimental Protocols

Materials and Reagents
  • Furan-2,5-diboronic acid, pinacol ester

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Mono-Arylation of Furan-2,5-diboronic Acid, Pinacol Ester

This protocol is designed to favor the formation of the mono-arylated product, 2-aryl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan. The key to selectivity is controlling the stoichiometry of the reactants.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add furan-2,5-diboronic acid, pinacol ester (1.0 eq.), the aryl halide (1.0 - 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the furan-2,5-diboronic acid, pinacol ester.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The mono-arylated product is typically less polar than the starting diboronic ester and more polar than the di-arylated byproduct.

Key Considerations for Mono-arylation:

  • Stoichiometry: Using a slight excess of the aryl halide can help to consume the starting diboronic ester, but a large excess should be avoided to minimize the formation of the di-arylated product.

  • Reaction Time: Careful monitoring of the reaction is crucial. Stopping the reaction once the starting material is consumed can prevent further reaction to the di-arylated product.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can improve selectivity for the mono-arylated product.

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq.)Toluene/H₂O (10:1)904-8
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2 eq.)1,4-Dioxane/H₂O (10:1)1002-6

Protocol 2: Di-Arylation of Furan-2,5-diboronic Acid, Pinacol Ester

This protocol is designed to achieve complete di-arylation, leading to the formation of symmetrical 2,5-diaryl furans.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add furan-2,5-diboronic acid, pinacol ester (1.0 eq.), the aryl halide (2.2 - 2.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 4.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and degassed water (e.g., a 10:1 ratio of organic solvent to water) via syringe.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 90-110 °C) until the reaction is complete, as monitored by TLC or GC-MS. This may take 12-24 hours.

  • Work-up: Follow the same work-up procedure as described for the mono-arylation protocol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Key Considerations for Di-arylation:

  • Stoichiometry: A sufficient excess of the aryl halide and base is crucial to drive the reaction to completion.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times are generally required for the second coupling reaction to occur.

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (4 eq.)Toluene/H₂O (10:1)11012-24
Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (4 eq.)1,4-Dioxane/H₂O (10:1)10012-18

Protocol 3: One-Pot Sequential Di-Arylation for Unsymmetrical 2,5-Diaryl Furans

This advanced protocol allows for the synthesis of unsymmetrical 2,5-diaryl furans in a single reaction vessel without the need to isolate the mono-arylated intermediate.

Sequential_Coupling Start Furan-2,5-diboronic acid, pinacol ester Mono 2-Aryl-5-(pinacolato)boronofuran Start->Mono Step 1: + Aryl Halide 1 Pd Catalyst, Base Di Unsymmetrical 2,5-Diaryl Furan Mono->Di Step 2: + Aryl Halide 2 (optional additional catalyst/base)

Sources

A Scalable and Modular Approach to Synthesizing 2,5-Disubstituted Furans via Suzuki-Miyaura Coupling with Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1][2] This guide provides a detailed protocol for the scalable synthesis of furan-containing compounds utilizing Furan-2,5-diboronic acid, pinacol ester as a central building block. This difunctional reagent offers a robust and versatile platform for constructing symmetric and asymmetric 2,5-disubstituted furans through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] We present a comprehensive, field-tested protocol that emphasizes scalability, reproducibility, and mechanistic understanding. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate the furan moiety into complex molecular architectures.

Introduction: The Strategic Advantage of Furan-2,5-diboronic acid, pinacol ester

The synthesis of substituted furans is a cornerstone of modern organic chemistry, driven by the diverse biological activities of these heterocycles.[4] While numerous methods exist for furan synthesis, the functionalization of a pre-formed furan ring offers a highly modular approach.[5] Furan-2,5-diboronic acid, pinacol ester has emerged as a superior reagent for this purpose due to several key advantages:

  • Exceptional Stability: Unlike many free boronic acids which can be prone to decomposition via protodeboronation, the pinacol ester protecting group confers significantly enhanced stability, making the reagent easier to handle, store, and use in scalable applications.[6]

  • Dual Reactivity: The presence of two boronic ester groups allows for the sequential or simultaneous coupling of two different (or identical) aryl, heteroaryl, or vinyl partners, enabling the rapid generation of molecular diversity from a single core.

  • Mild Reaction Conditions: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.[3]

This protocol will focus on a scalable, batch-wise synthesis of a symmetrically substituted 2,5-diaryl furan, a common motif in pharmacologically active compounds.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the furan-2,5-diboronic acid, pinacol ester) and an organohalide (e.g., an aryl bromide). The reaction requires a base to activate the boronate complex for transmetalation. The generally accepted catalytic cycle is illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Furan(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation re_complex cis-Ar-Pd(II)-Furan(L)₂ trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product Ar-Furan-Ar (Product) re_complex->product reagents Ar-X (Aryl Halide) reagents->oa_complex boronate [Furan-B(OR)₂]⁻ (Activated Boronate) boronate->oa_complex Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solid, Liquid) setup->reagents degas 3. Degassing (Sparging) reagents->degas reaction 4. Heating & Reaction (Reflux, ~85-90°C) degas->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Filtration, Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, MP) purify->characterize

Caption: Step-by-step workflow for the scalable synthesis of 2,5-diaryl furans.

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. Ensure all glassware is oven-dried.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which forms in situ.

  • Reagent Addition:

    • To the flask, add Furan-2,5-diboronic acid, pinacol ester (10.0 g), Pd(dppf)Cl₂ (681 mg), and K₂CO₃ (17.17 g).

    • Briefly evacuate and backfill the flask with inert gas three times.

    • Add the solvent mixture (150 mL of 1,4-Dioxane and 50 mL of deionized water) via cannula or syringe.

    • Finally, add the 4-Bromoanisole (8.18 mL).

    • Scientist's Note: The base (K₂CO₃) is essential for the formation of the "ate" complex of the boronic ester, which is necessary for the transmetalation step. [7]Water is often crucial for dissolving the inorganic base and facilitating the reaction.

  • Degassing:

    • With vigorous stirring, bubble the inert gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.

    • Scientist's Note: This is a critical step for scalability. Insufficient degassing is a common cause of low yields and catalyst decomposition, leading to the formation of black palladium metal.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 85-90°C in dioxane/water) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting materials is a key indicator.

  • Aqueous Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 200 mL of deionized water and 200 mL of toluene (or another suitable extraction solvent like ethyl acetate).

    • Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.

    • Extract the aqueous layer two more times with 100 mL of toluene.

    • Combine the organic layers and wash with 150 mL of brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid. Dissolve the crude material in a minimal amount of hot toluene.

    • Add hexanes until the solution becomes cloudy, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Scientist's Note: For larger scales, passing the crude product through a short plug of silica gel or Celite® before recrystallization can help remove residual palladium catalyst and baseline impurities. Adsorption-based purification methods can also be effective. [8]

Expected Results & Characterization
  • Yield: 80-95% (isolated yield).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Characterization:

    • ¹H NMR: Confirm the structure and purity. Expect characteristic signals for the furan protons and the aromatic protons of the anisole moieties.

    • ¹³C NMR: Confirm the carbon framework.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • Melting Point (MP): A sharp melting point is indicative of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficient base or wet base.3. Poor quality starting materials.1. Ensure thorough degassing; use a fresh catalyst.2. Use anhydrous, finely powdered base.3. Check the purity of the boronic ester and halide.
Reaction Stalls 1. Catalyst has died.2. Formation of inhibitory byproducts.1. Add another small portion of catalyst (e.g., 0.5 mol%) under an inert atmosphere.2. Ensure efficient stirring to maintain homogeneity.
Dark Black Solution Palladium black precipitation due to catalyst decomposition.This indicates a problem with oxygen exclusion. While the reaction may still proceed, yields will likely be lower. Improve the degassing procedure for the next run.
Difficult Purification Presence of homocoupled byproducts (Ar-Ar) or residual starting materials.Optimize stoichiometry (a slight excess of the halide is common). For purification, column chromatography may be necessary if recrystallization is ineffective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust. [9] * Boronic Esters: Handle in a well-ventilated area. Avoid creating dust. While generally stable, store in a cool, dry place. [10][11] * Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use in a fume hood and ensure fresh, inhibitor-stabilized solvent is used. Toluene is flammable and toxic.

  • Reaction Conditions: The reaction is heated to reflux. Ensure the condenser has adequate water flow and the system is not sealed to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Biosystems Engineers. (2014). Synthesis of Common Drug Intermediaries from Furfural. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester.... Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Furans – Recent Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Retrieved from [Link]

  • Organic Syntheses. (1927). FURAN. Retrieved from [Link]

  • ResearchGate. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Furan-2-boronic acid pinacol ester. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Furan-2,5-diboronic acid, pinacol ester (CAS 476004-83-8)[1]. This document is designed for researchers, chemists, and drug development professionals who have synthesized this valuable building block and are navigating the critical post-synthesis purification stage. Achieving high purity is paramount, as residual impurities can significantly impact the efficiency and outcome of subsequent cross-coupling reactions.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific experimental outcomes.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the purification of Furan-2,5-diboronic acid, pinacol ester and related aryl boronic esters.

Q1: My product is irreversibly adsorbed at the top of my silica gel column. How can I elute it?

This is the most frequently encountered problem with boronic esters. The Lewis acidic nature of the boron atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to poor recovery or even decomposition of the product on the column.[2][3]

Root Cause Analysis:

  • Lewis Acid-Base Interaction: The empty p-orbital on the boron atom interacts with the lone pairs on the oxygen atoms of the silanol groups.

  • Hydrolysis: The water content of the silica gel can catalyze the hydrolysis of the pinacol ester to the corresponding furan-2,5-diboronic acid. Boronic acids are significantly more polar and will adhere strongly to the silica, often failing to elute with common organic solvents.[4][5]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before running the column.

    • Protocol: Prepare a slurry of your silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1-2% triethylamine (NEt₃) by volume to the slurry and stir for 15 minutes before packing the column. Run the column with an eluent that also contains a small amount (0.1-0.5%) of triethylamine.[2]

    • Causality: The basic triethylamine preferentially interacts with the acidic silanol groups, "capping" them and preventing your boronic ester from binding.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying sensitive boronic esters.[6] Start with a non-polar eluent and gradually increase polarity.

    • Boric Acid Impregnated Silica: This technique involves pre-treating the silica gel with a boric acid solution. This seems counterintuitive, but it effectively saturates the boron-binding sites, allowing the boronic ester to pass through.[3][7]

  • Change the Eluent System: Avoid highly protic solvents like methanol in your eluent, as they can promote hydrolysis. Systems based on Hexanes/Ethyl Acetate, Hexanes/Diethyl Ether, or Hexanes/Dichloromethane are generally effective.[8][9]

Q2: My NMR spectrum is clean in the aromatic region, but I see a large singlet at ~1.2-1.3 ppm. What is this and how do I remove it?

This signal almost certainly corresponds to free pinacol (2,3-dimethylbutane-2,3-diol) or residual bis(pinacolato)diboron (B₂pin₂), a common reagent in the synthesis.[8][10]

Root Cause Analysis:

  • Excess Reagent: The synthesis often uses an excess of B₂pin₂ to drive the reaction to completion.

  • Hydrolysis: A small amount of your product may have hydrolyzed during the aqueous workup, releasing free pinacol.

Solutions:

  • Column Chromatography: Both pinacol and B₂pin₂ are relatively non-polar. Careful flash column chromatography, often with a shallow gradient of Hexane/Ethyl Acetate, can effectively separate these impurities from the more polar Furan-2,5-diboronic acid, pinacol ester.[8][9]

  • Recrystallization: If your product is a solid, recrystallization is a highly effective method. The impurities will preferentially remain in the mother liquor.

    • Protocol: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethyl acetate, dichloromethane, or diethyl ether) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes or pentane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then to 0 °C or lower, to maximize crystal formation.[2][6]

  • Trituration: If the product is a solid but recrystallization is difficult, trituration can be used. This involves washing the solid with a solvent in which the product has very low solubility, but the impurities are soluble (e.g., cold hexanes).[6]

Q3: My TLC plate shows a long streak from the baseline up to my product spot. What is happening?

Streaking is a classic sign of on-plate decomposition or a compound that is too polar for the chosen eluent. For boronic esters, it most often indicates hydrolysis.[3]

Root Cause Analysis: The acidic nature of the silica on the TLC plate is causing a portion of your pinacol ester to hydrolyze to the much more polar boronic acid as the eluent moves up the plate. The boronic acid "sticks" to the baseline, while the unhydrolyzed ester travels to its normal Rf. The continuous, slow hydrolysis during elution creates the streak in between.

Solutions:

  • Confirm Hydrolysis: Spot the TLC plate and let it sit on the bench for 5-10 minutes before eluting. If the baseline spot intensifies, hydrolysis is likely occurring.

  • Use Deactivated Plates/Eluent: Add a drop of triethylamine to your TLC developing chamber. This creates a basic atmosphere that neutralizes the silica surface and can significantly reduce streaking.

  • Perform a 2D TLC: Run the TLC in one direction. Then, rotate the plate 90 degrees and run it again in a second eluent system. If the spot is not on the diagonal, it indicates a reaction is occurring on the plate.

Q4: My final product is a persistent oil and I cannot get it to crystallize. How can I purify it?

While many aryl diboronic esters are solids, it's not uncommon for them to be oils or waxy semisolids, especially if minor impurities are present that inhibit crystallization.[6]

Solutions:

  • High-Vacuum Distillation (Kugelrohr): If the molecule is thermally stable and the impurities have different boiling points, Kugelrohr distillation can be an option, though it is often difficult for molecules of this size.

  • Meticulous Column Chromatography: This is the most reliable method. Use one of the strategies from Q1 (deactivated silica, alumina) and a very shallow elution gradient to achieve the best possible separation.

  • Conversion to a Crystalline Derivative: As a last resort, the boronic ester can be converted to a different, often more stable and crystalline derivative for purification.

    • Hydrolysis to Boronic Acid: Intentionally hydrolyze the ester to the diboronic acid. Purify the acid, which may be a solid, by recrystallization or acid-base extraction. The pure acid can then be re-esterified with pinacol if the ester form is required.[11][12]

    • Conversion to a Trifluoroborate Salt (BF₃K): Reacting the crude boronic ester with KHF₂ can form the corresponding potassium trifluoroborate salt, which is often a stable, crystalline solid that can be easily purified by recrystallization.[2][3]

Frequently Asked Questions (FAQs)

  • Q: What is the best general purification strategy to start with?

    For a first attempt, a simple filtration through a short plug of silica gel can remove baseline impurities like palladium catalyst residues.[2][8] If further purification is needed, flash column chromatography on silica gel deactivated with triethylamine is the most common and effective starting point.

  • Q: How can I monitor the purity of my fractions during column chromatography?

    The furan ring is UV active, so TLC with visualization under a UV lamp (254 nm) is effective.[8] For staining, a cerium ammonium molybdate (CAM) or potassium permanganate dip can be used, as boronic esters often stain well with these.[3]

  • Q: Can I use the crude product directly in my next Suzuki coupling reaction?

    It is sometimes possible, especially if the crude NMR shows >90% purity and the main impurities are excess B₂pin₂ and pinacol.[2] However, this is risky. Residual palladium catalyst from the borylation step can interfere with the catalyst for your Suzuki reaction, and unreacted starting materials will lead to side products. It is always recommended to purify the boronic ester before use for reliable and reproducible results.

Experimental Protocols & Data

Table 1: Common Impurities and their ¹H NMR Signatures
ImpurityTypical ¹H NMR Signal (in CDCl₃)Notes
Furan-2,5-diboronic acid, pinacol ester ~7.2-7.5 ppm (s, 2H, furan protons)Product
~1.35 ppm (s, 24H, methyl protons)Product
Pinacol ~1.25 ppm (s, 12H)Often overlaps with B₂pin₂
Bis(pinacolato)diboron (B₂pin₂) ~1.27 ppm (s, 24H)Reagent
Mono-borylated Furan Intermediate Will show a more complex furan splitting patternSide product
1,4-Dioxane ~3.73 ppm (s)Common reaction solvent
Triethylamine ~2.5 ppm (q), ~1.0 ppm (t)Additive for chromatography

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values for these functional groups.[13][14]

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize hydrolysis and adsorption of the boronic ester.

  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) until a loose slurry is formed. Add triethylamine to constitute 1% of the total slurry volume. Stir for 15 minutes.

  • Pack the Column: Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of the starting eluent (now containing 0.5% triethylamine) through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or your starting eluent. Pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of your packed column.

  • Elute: Begin elution with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 2% EtOAc to 5%, then 10%) to elute your product.

  • Analyze: Monitor the fractions using TLC to identify and combine the pure product fractions.

Protocol 2: Recrystallization

This is the preferred method if your product is a solid.

  • Solvent Selection: Use a small amount of crude material to test solvent pairs. You need a "good" solvent that dissolves the product when hot, and a "poor" solvent that the product is insoluble in. A common pair is Ethyl Acetate (good) and Hexane (poor).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to fully dissolve the solid.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent dropwise while stirring until you see persistent cloudiness. Add a single drop of the "good" solvent to make it clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or a freezer for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visualization of Purification Workflow

Diagram 1: General Purification Workflow

This diagram illustrates the typical sequence of steps for purifying the crude product after synthesis and workup.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis Analyze Purity (NMR, TLC) Crude->Analysis Decision Is Purity >95%? Analysis->Decision Column Column Chromatography (Deactivated Silica / Alumina) Decision->Column No Pure Pure Product Decision->Pure Yes Recrystal Recrystallization (If Solid) Column->Recrystal Column->Pure If oil or already pure Recrystal->Pure

Caption: A standard workflow for the purification of Furan-2,5-diboronic acid, pinacol ester.

Diagram 2: Troubleshooting Decision Tree

This chart helps diagnose and solve common issues encountered during column chromatography.

TroubleshootingTree Start Problem during Column Chromatography Q_Stuck Product stuck on column? Start->Q_Stuck Q_Streak Streaking on TLC? Q_Stuck->Q_Streak No Sol_Deactivate Use Deactivated Silica or Neutral Alumina Q_Stuck->Sol_Deactivate Yes Sol_Hydrolysis Indicates Hydrolysis. Add NEt3 to eluent. Q_Streak->Sol_Hydrolysis Yes Sol_Gradient Product co-elutes with impurities. Use a shallower gradient. Q_Streak->Sol_Gradient No

Caption: A decision tree for troubleshooting column chromatography of boronic esters.

References

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Ma, R., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Adamas Pharmaceuticals, Inc. (2007). Process for purification of boronic acid and its derivatives. Google Patents.
  • Reddit User Discussion. (2023). Trouble purifying my boronate ester compound. r/Chempros. Available at: [Link]

  • Leonori, D., et al. Reagent controlled homologation of boronic esters. Organic Syntheses. Available at: [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2018). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester... [Diagram]. Available at: [Link]

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • Xu, G., et al. (2012). Method for synthesizing bis(pinacolato)diboron. Google Patents.
  • Lima, F., et al. (2012). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • ResearchGate. (2018). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • Ye, M., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

  • Sousa, A. F. D., et al. (2015). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymer Reviews.
  • Yamamoto, Y., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION for the article. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • Santos, L. S., et al. (2017). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief. Available at: [Link]

  • Grigorjeva, O., et al. (2016). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
  • The Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

Removal of boronic acid impurities from Furan-2,5-diboronic acid, pinacol ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Guide >

Welcome to the technical support center for the purification of Furan-2,5-diboronic acid, pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. The following question-and-answer section addresses the most common impurities and provides detailed, field-proven protocols to resolve them.

Frequently Asked Questions & Troubleshooting

Question 1: My NMR/LC-MS shows a significant amount of the corresponding mono- or di-boronic acid. What is the cause and how can I remove it?

Answer:

Root Cause Analysis: The presence of Furan-2,5-diboronic acid (the free acid) is almost always due to the hydrolysis of one or both pinacol ester groups. Pinacol esters, while more stable than the corresponding boronic acids, are susceptible to hydrolysis, especially when exposed to moisture, silica gel during chromatography, or non-anhydrous workup conditions.[1][2] The furan ring's electron-donating nature can also influence the lability of the C-B bond and susceptibility to protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[3]

Troubleshooting Protocol: Alkaline Liquid-Liquid Extraction

This method leverages the acidic nature of the boronic acid impurity. By treating the crude product with a mild aqueous base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving the desired pinacol ester in the organic layer.[4][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). A typical concentration is 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one to two more times to ensure complete removal of the boronic acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and aid in breaking any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Causality Explained: The boronic acid (R-B(OH)₂) is a Lewis acid with a pKa typically in the range of 8-10. The basic wash deprotonates it to the anionic boronate [R-B(OH)₃]⁻, which is highly polar and thus preferentially dissolves in the aqueous phase. The pinacol ester is significantly less acidic and remains as a neutral, nonpolar molecule in the organic phase.

G cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase Ester Furan-B(pin)₂ (Desired Product) Wash + NaHCO₃ (aq) Shake & Separate Ester->Wash Remains in Organic Phase Acid Furan-B(OH)₂ (Impurity) Acid->Wash Deprotonation Salt Furan-B(OH)₃⁻ Na⁺ (Water-Soluble Salt) Wash->Salt Partitions to Aqueous Phase

Caption: Alkaline wash workflow for boronic acid removal.

Question 2: My crude product is contaminated with unreacted starting material (e.g., 2,5-dibromofuran) and/or homocoupled byproducts. What is the best purification strategy?

Answer:

Root Cause Analysis: Incomplete reaction is a common source of starting material contamination. Homocoupling of the boronic ester can occur as a side reaction during the Miyaura borylation synthesis, catalyzed by the palladium catalyst.[3] Both impurities typically have different polarity profiles compared to the desired diboronic ester, making them separable by standard purification techniques.

Troubleshooting Strategy 1: Recrystallization

If the desired product is a solid and the impurity profile is not overly complex, recrystallization is an efficient and scalable purification method. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while impurities remain soluble.

Recommended Solvent Systems for Screening:

Solvent SystemRationale & Comments
Heptane/Ethyl Acetate A classic nonpolar/polar combination. Dissolve in minimal hot EtOAc and add hot heptane until turbidity appears. Cool slowly.[7]
Isopropanol (IPA) A single solvent system that can be effective for moderately polar compounds.
Toluene Good for aromatic compounds; slow cooling from hot toluene can yield high-quality crystals.
Ethanol/Water For more polar products. Dissolve in hot ethanol and add water dropwise until cloudy. Reheat to clarify and cool slowly.[7]

Troubleshooting Strategy 2: Flash Column Chromatography

Chromatography is the most versatile method for separating mixtures with varying polarities.[4][8] However, boronic esters can be prone to hydrolysis or strong adsorption on standard silica gel.[9]

Step-by-Step Protocol (Standard Silica Gel):

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Eluent System: A non-polar/polar gradient is typically effective. Start with a low polarity mixture and gradually increase the polar component. A common starting point is a gradient of Ethyl Acetate in Hexanes or Heptane (e.g., 5% EtOAc -> 40% EtOAc).

  • Loading: Use a minimal amount of a strong solvent (like DCM or EtOAc) to dissolve the crude product and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in better separation than direct liquid injection.

  • Elution: Run the gradient, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The desired Furan-2,5-diboronic acid, pinacol ester is moderately polar and should elute after non-polar impurities like homocoupled products or unreacted aryl halides.

Expert Tip for Difficult Separations: If the product streaks or appears to decompose on the column, consider using silica gel treated with boric acid. This suppresses the acidity of the silica surface, minimizing hydrolysis and improving elution behavior.[10]

G Crude Crude Product (Ester + Impurities) IsSolid IsSolid Crude->IsSolid Recrystallize Recrystallization (Solvent Screening) IsSolid->Recrystallize Yes Chromatography Flash Chromatography (Hex/EtOAc Gradient) IsSolid->Chromatography No / Complex Mixture Is product a solid? Is product a solid? Pure Pure Product Recrystallize->Pure Chromatography->Pure

Caption: Decision workflow for purification strategy.

Question 3: My final product has a persistent dark color (grey, black, or brown). How do I remove residual palladium catalyst?

Answer:

Root Cause Analysis: The dark color is characteristic of residual palladium from the cross-coupling reaction (e.g., Miyaura borylation) used to synthesize the boronic ester.[11][12] Palladium can exist in various forms, from fine metallic particles (Pd(0)) to soluble complexes, making it a challenging impurity to remove completely.[13] Its removal is critical, especially in drug development, due to strict regulatory limits on heavy metal contamination.[14]

Troubleshooting Protocol 1: Filtration through Celite®

This is a first-line defense for removing heterogeneous or precipitated palladium species.

  • Dissolve the crude product in a suitable organic solvent (e.g., EtOAc, DCM, or THF).

  • Prepare a small plug of Celite® (diatomaceous earth) in a fritted funnel or Hirsch funnel, approximately 1-2 cm thick.

  • Pass the solution through the Celite® plug under vacuum.[15]

  • Wash the plug thoroughly with additional fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

Troubleshooting Protocol 2: Treatment with Activated Carbon

Activated carbon is effective at adsorbing many soluble palladium complexes due to its high surface area.

  • Dissolve the product in a solvent like EtOAc or Toluene.

  • Add 5-10% w/w of activated carbon to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours.

  • Filter the mixture through a pad of Celite® to remove the carbon particles completely. Note: Ensure all carbon is removed, as fine particles can be difficult to filter.

  • Wash the Celite®/carbon pad with fresh solvent and concentrate the combined filtrates.

Troubleshooting Protocol 3: Use of Metal Scavengers

For very low levels of palladium, or when other methods fail, specialized scavenger resins are highly effective.[16] These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.

General Scavenger Protocol:

  • Select a scavenger resin appropriate for your solvent and palladium species (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Dissolve the product in a suitable solvent.

  • Add the scavenger resin (typically 3-5 equivalents relative to the estimated palladium content).

  • Stir the slurry at room temperature or with gentle heating for several hours or overnight, as recommended by the manufacturer.

  • Filter off the resin, wash it with fresh solvent, and concentrate the filtrate.

This method is highly selective and often results in API-grade material with palladium levels in the low ppm range.[14][17]

References

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). PMC - NIH. [Link]

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

  • Ohmura, T., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Can I remove boronic acid using Work up process?. (2016). ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... (2017). ResearchGate. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Method to produce, recover and convert furan derivatives from aqueous solutions using alkylphenol extraction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Kinnaird, J. W. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. MDPI. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). ResearchGate. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2014). Arkivoc. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]

  • Troubleshooting a Miyaura borylation. (2023). Reddit. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

Sources

Technical Support Center: Monitoring Reactions of Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving Furan-2,5-diboronic acid, pinacol ester. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and step-by-step protocols for using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we ground our recommendations in established chemical principles to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor reactions involving Furan-2,5-diboronic acid, pinacol ester?

Monitoring is essential for several reasons. Firstly, boronic esters, including furan-based variants, can be susceptible to side reactions like protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic or harsh conditions[1]. Secondly, as a difunctional molecule, reactions can proceed in a stepwise manner, forming mono-substituted intermediates before the disubstituted product. Real-time monitoring allows you to distinguish between starting material, intermediate, and final product, enabling precise control over reaction time to maximize the yield of your desired compound.

Q2: What are the primary challenges when using TLC for boronic esters?

The main challenge is the potential for the boronic ester to hydrolyze on the acidic surface of a standard silica gel TLC plate. This can lead to streaking or the appearance of a second spot at the baseline corresponding to the more polar furan-2,5-diboronic acid. Additionally, many boronic esters are not strongly UV-active, making visualization difficult without the use of specific stains.

Q3: Can I use NMR to get quantitative information about my reaction's progress?

Absolutely. NMR is a powerful quantitative tool. By adding a known amount of an internal standard (a compound that does not react with any components in the mixture and has a signal in a clear region of the spectrum), you can calculate the exact concentration of reactants, products, and byproducts over time[2]. This allows for the determination of reaction kinetics and accurate yield calculations without isolating the product.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for qualitative reaction monitoring. However, organoboron compounds can present unique challenges.

Common TLC Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Spot Streaking 1. Hydrolysis on Silica: The acidic silica gel is hydrolyzing the pinacol ester to the polar boronic acid.[3][4] 2. Sample Overload: The spotted sample is too concentrated.[4][5]1a. Neutralize Eluent: Add 0.5-1% triethylamine or acetic acid to your mobile phase to suppress ionization. 1b. Use Different Stationary Phase: Try TLC plates with a neutral (alumina) or less acidic stationary phase.[6] 2. Dilute Sample: Dilute your reaction aliquot before spotting.
No Visible Spots (or very faint) 1. Low UV Activity: The furan ring may not provide sufficient chromophore for strong UV visualization. 2. Low Concentration: The species of interest is below the detection limit.[5]1a. Use a Boron-Specific Stain: Dip the plate in a solution of alizarin or curcumin. These compounds complex with boronic acids and esters to produce brightly colored or fluorescent spots.[7][8][9][10] 1b. General Stains: Potassium permanganate (KMnO₄) or p-anisaldehyde stains can also be effective.[10] 2. Concentrate Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications.[5]
Reactant and Product Rf Values are Too Similar 1. Inappropriate Solvent System: The polarity of the eluent is not optimal to resolve the compounds.1. Change Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., switch from 10% Ethyl Acetate/Hexanes to 5% or 15%). If that fails, try a different solvent system entirely (e.g., Dichloromethane/Methanol).
Spots Appear on the Plate After Development that Weren't in the Reaction 1. Decomposition on Plate: The compound is unstable on the silica gel.[3] 2. Contamination: The TLC plate was handled improperly or stored in a contaminated environment.1. Run a 2D TLC: Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it confirms decomposition on the plate.[3] 2. Handle Plates with Care: Only touch the edges of the plate. Pre-wash the plate by running it in a strong solvent like methanol or ethyl acetate before use.
Experimental Protocol: TLC Monitoring with Boron-Specific Staining
  • Chamber Preparation: Add the desired mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the starting line, make three separate spots using a capillary tube:

      • Left Lane (SM): A diluted solution of your Furan-2,5-diboronic acid, pinacol ester starting material.

      • Middle Lane (Co): A co-spot, where you apply the starting material first, let it dry, and then spot the reaction mixture directly on top.

      • Right Lane (RXN): An aliquot taken directly from your reaction mixture.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization (UV): Remove the plate, immediately mark the solvent front with a pencil, and let it air dry completely. Observe the plate under a UV lamp (254 nm) and circle any visible spots.

  • Visualization (Staining):

    • Prepare a 1 mM solution of alizarin in acetone or a solution of curcumin in ethanol[7][10].

    • Briefly dip the dried TLC plate into the staining solution using forceps.

    • Allow the plate to dry in a fume hood. Boronic acids and esters will appear as yellow-orange fluorescent spots under 366 nm UV light (for alizarin) or as orange/red spots on a yellow background (for curcumin)[7][8].

TLC Workflow Diagram```dot

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber spot_plate 2. Spot Plate (SM | Co-spot | Reaction) prep_chamber->spot_plate develop 3. Develop Plate in Chamber spot_plate->develop dry 4. Dry Plate & Mark Solvent Front develop->dry uv_viz 5. Visualize under UV (254 nm) dry->uv_viz stain_decision Spots Clear? stain_prep 6a. Prepare Boron Stain (Alizarin or Curcumin) stain_dip 6b. Dip Plate in Stain stain_observe 6c. Observe Result (Visible or 365 nm UV) end_node Analysis Complete

Caption: Workflow for quantitative NMR reaction monitoring.

References

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

  • De MCR, Cironi, M., & Hall, D. G. (2014). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett, 25(10), 1454-1456. Retrieved from [Link]

  • Kantevari, S., Addla, D., & Kulkarni, S. J. (2017). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 22(12), 2195. Retrieved from [Link]

  • ResearchGate. (2019). Any TLC stain to detect presence of boron/boronic acid? Retrieved from [Link]

  • San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Olejniczak, A., & Schilf, W. (2017). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 7(57), 35697-35705. Retrieved from [Link]

  • DeKorver, K. A., Bess, M. A., & Shaughnessy, K. H. (2014). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molbank, 2014(2), M826. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Scott, J. K., & MacMillan, S. N. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1215-1234. Retrieved from [Link]

  • Valenzuela, A. E., Johnson, M. A., & Camden, J. P. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16379-16387. Retrieved from [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2004). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 82(4), 533-537. Retrieved from [Link]

  • Chen, A., & Yao, S. Q. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(9), 11037-11054. Retrieved from [Link]

  • Reddit. (2022). Tips for when doing boron-NMR analysis of boron-containing compounds? Retrieved from [Link]

  • Zhang, Y., & Wills, M. (2022). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. Organic & Biomolecular Chemistry, 20(18), 3765-3770. Retrieved from [Link]

  • Reddit. (2023). TLC stain for UV-inactive Boron compounds? Retrieved from [Link]

  • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Magritek. (2021). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (1965). Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone. Journal of the Chemical Society B: Physical Organic, 127-133. Retrieved from [Link]

  • Galkin, M. V., & Samec, J. S. (2016). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry, 18(19), 5341-5353. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2009). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 113(12), 2906-2921. Retrieved from [Link]

  • ResearchGate. (2014). Thin layer chromatography (TLC) for organometallic compounds? Retrieved from [Link]

  • M.ª, P., & Soler, J. F. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5093-5097. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

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Minimizing homocoupling in reactions with Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Furan-2,5-diboronic acid, pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on minimizing the formation of the common homocoupled byproduct, 2,2'-bifuran-5,5'-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that arise during experimental work. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven protocols to ensure the success of your cross-coupling reactions.

Understanding the Core Challenge: The Suzuki-Miyaura Reaction vs. Homocoupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency.[1][2] The reaction's catalytic cycle is a finely balanced process. However, a competing and often frustrating side reaction is the homocoupling of the boronic ester, which consumes your starting material and complicates purification.

The key to minimizing this side reaction lies in understanding its mechanism. Homocoupling is predominantly promoted by the presence of molecular oxygen and palladium(II) species in the reaction mixture.[1][3][4][5] While the desired Suzuki reaction relies on a Pd(0)/Pd(II) cycle, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a separate catalytic cycle that leads directly to the undesired dimer.[1][4]

Below is a depiction of the desired cross-coupling pathway versus the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X O2 O₂ Pd0->O2 PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Ar-Pd(II)-R L_n TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-R RE->Product ArylHalide Ar-X ArylHalide->OA BoronicEster R-B(pin) BoronicEster->TM Base Base Base->TM PdII_free Pd(II)X_2 TM1 Transmetalation 1 PdII_free->TM1 PdII_R R-Pd(II)-X TM1->PdII_R TM2 Transmetalation 2 PdII_R->TM2 PdII_RR R-Pd(II)-R TM2->PdII_RR RE_homo Reductive Elimination PdII_RR->RE_homo HomoProduct R-R RE_homo->HomoProduct Pd0_from_homo Pd(0)L_n RE_homo->Pd0_from_homo BoronicEster_H1 R-B(pin) BoronicEster_H1->TM1 BoronicEster_H2 R-B(pin) BoronicEster_H2->TM2 O2->PdII_free Oxidation caption Fig 1. Competing Catalytic Cycles

Caption: Desired Suzuki-Miyaura cycle vs. the competing oxygen-promoted homocoupling pathway.

Troubleshooting Guide

Question 1: My reaction is producing significant amounts of the bifuran homocoupled product. What is the most likely cause and how do I fix it?

Answer:

This is the most common issue encountered. The overwhelming cause is the presence of dissolved oxygen in your reaction mixture.[3][4][5] Oxygen readily oxidizes the active Pd(0) catalyst to Pd(II), which, instead of entering the cross-coupling cycle, catalyzes the homocoupling of your furan boronic ester.[1][6]

Immediate Actions & Causality:

  • Rigorous Degassing is Non-Negotiable: Standard inert gas blanketing is often insufficient. You must actively remove dissolved oxygen from your solvent and reaction mixture.

    • Why? Solvents, even those stored under nitrogen, can contain significant amounts of dissolved oxygen (up to 6-8% v/v can remain in the headspace of an inerted reactor).[6] This oxygen is readily available to poison your active catalyst.

    • Solution: The "freeze-pump-thaw" method is effective for lower-boiling solvents (THF, Dioxane). For higher-boiling solvents (e.g., Toluene, DMF), subsurface sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes is a robust and scalable method.[3][7]

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction step is required to generate the active Pd(0) catalyst. This step can be inefficient and any remaining Pd(II) is a direct source for homocoupling.

    • Why? The homocoupling reaction is a stoichiometric process between Pd(II) and the boronic acid/ester, which also generates Pd(0).[3] By starting with a Pd(II) source, you are inherently providing a key reagent for the undesired reaction.

    • Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These complexes readily provide the Pd(0) species needed for oxidative addition without an initial excess of Pd(II).

Protocol: Rigorous Solvent Degassing (Subsurface Sparge)
  • Assemble your reaction flask, add your solvent, and equip it with a stir bar.

  • Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent at a moderate rate (you should see consistent bubbling but not violent splashing) for at least 15-30 minutes while stirring.

  • After sparging, remove the vent needle first, then pull the gas inlet needle above the solvent surface to maintain a positive inert atmosphere before adding reagents.

Question 2: I've improved my degassing technique, but homocoupling is still a problem. What other reaction parameters should I investigate?

Answer:

If oxygen is rigorously excluded, the next factors to scrutinize are the base, ligands, and temperature. These parameters influence the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]

Troubleshooting Workflow:

Troubleshooting_Workflow Start High Homocoupling Observed Check_O2 Is Degassing Sufficient? Start->Check_O2 Improve_Degassing Implement Subsurface Sparge or Freeze-Pump-Thaw Check_O2->Improve_Degassing No Check_Base Evaluate Base Check_O2->Check_Base Yes Improve_Degassing->Check_Base Change_Base Switch to K₃PO₄ or Cs₂CO₃. Ensure it is dry and finely powdered. Check_Base->Change_Base No Check_Ligand Evaluate Ligand/Catalyst Check_Base->Check_Ligand Yes Change_Base->Check_Ligand Change_Ligand Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a Pd(0) source. Check_Ligand->Change_Ligand No Check_Temp Is Temperature Optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Run reaction at a lower temperature (e.g., 60-80 °C). Check_Temp->Lower_Temp No Success Homocoupling Minimized Check_Temp->Success Yes Lower_Temp->Success

Caption: A systematic workflow for troubleshooting homocoupling.

Detailed Parameter Analysis:

  • Base Selection: The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, facilitating transmetalation.[9]

    • Problem: A base that is too weak or has poor solubility (like Na₂CO₃ in some organic solvents) can slow the transmetalation step. If transmetalation is slow, the concentration of the Ar-Pd(II)-X intermediate increases, providing more opportunity for side reactions or catalyst decomposition.

    • Solution: Use a stronger, more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings with heteroaryl boronic esters. They are sufficiently basic and often help accelerate the transmetalation step.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Problem: Simple ligands like triphenylphosphine (PPh₃) can be suboptimal. The desired reductive elimination step to form the C-C bond is often accelerated by bulky, electron-rich phosphine ligands. Slower reductive elimination can lead to side reactions.

    • Solution: Employ modern biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[10] These ligands promote rapid reductive elimination, which is often the product-forming step, thus outcompeting decomposition and homocoupling pathways.

  • Temperature Control:

    • Problem: Excessively high temperatures can lead to catalyst decomposition and promote side reactions, including protodeboronation (loss of the boronic ester group) and homocoupling.

    • Solution: While heating is necessary, aim for the lowest temperature that gives a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C.

Table 1: Recommended Reaction Components for Minimizing Homocoupling
ComponentRecommended ChoicesRationale
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄Direct source of active Pd(0), avoiding excess Pd(II).
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich ligands accelerate reductive elimination.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, often soluble bases that effectively promote transmetalation.
Solvent 1,4-Dioxane, Toluene, THF/H₂OAprotic solvents are common; a small amount of water can sometimes aid in hydrolyzing the ester to the more reactive boronic acid.[1][12]

Frequently Asked Questions (FAQs)

Q: Should I add water to my reaction? I've seen protocols with and without it.

A: This is an excellent and nuanced question. Pinacol esters are generally more stable than their corresponding boronic acids but are also less reactive.[11][12] The transmetalation step often proceeds via the boronic acid. While some conditions can facilitate direct transmetalation from the ester, it is common for the ester to first hydrolyze to the boronic acid in the presence of base and water.[1]

  • When to add water: Adding a small amount of water (e.g., as part of a 10:1 Dioxane/H₂O solvent system) can significantly accelerate the reaction by ensuring the formation of the highly reactive boronate anion.[13]

  • When to avoid water: In cases where one of your substrates is sensitive to hydrolysis, you may need to run the reaction under anhydrous conditions. In this scenario, using a base like KF or CsF can sometimes promote the reaction without added water.

Q: My Furan-2,5-diboronic acid, pinacol ester is difunctional. How can I achieve selective mono-coupling?

A: Achieving selective mono-coupling requires careful control of stoichiometry.

  • Stoichiometry: Use the diboronic ester as the limiting reagent (e.g., 1.0 equivalent) and your coupling partner in a slight excess (e.g., 1.1-1.2 equivalents). This statistically favors the mono-coupled product.

  • Slow Addition: Adding the coupling partner slowly via syringe pump to the reaction mixture can help maintain a low concentration, further favoring mono-substitution.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by slowing down the rate of the second coupling relative to the first.

Q: Can I use a mild reducing agent to suppress homocoupling?

A: Yes, this is an advanced strategy that has been shown to be effective. The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to "mop up" any stray Pd(II) species in the reaction mixture, keeping the palladium in its active Pd(0) state.[3][7] This minimizes the concentration of the species responsible for homocoupling without interfering with the main catalytic cycle.[7] This should be considered an optimization step after addressing degassing and component selection.

Optimized Protocol: Suzuki-Miyaura Mono-Coupling with Furan-2,5-diboronic acid, pinacol ester

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • Furan-2,5-diboronic acid, pinacol ester (1.0 eq)

  • Aryl/Heteroaryl Halide (Ar-X) (1.1 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (deionized, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a stir bar, add Furan-2,5-diboronic acid, pinacol ester, the Aryl Halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Prepare a 10:1 mixture of Dioxane and Water. Degas this solvent mixture thoroughly by sparging with Argon for 30 minutes.

  • Using a gas-tight syringe, add the degassed solvent to the flask containing the solids.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Cheshire, D. R. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • MySkinRecipes. (n.d.). Furan-2-boronic acid pinacol ester. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Molecules. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester... [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • Organic & Biomolecular Chemistry. (2022). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. RSC Publishing. [Link]

  • Molecules. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

Sources

Validation & Comparative

Comparing reactivity of Furan-2,5-diboronic acid, pinacol ester with its corresponding boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel conjugated polymers, functional materials, and pharmaceutical compounds, the furan-2,5-diyl moiety is a critical structural unit. Its incorporation, often via palladium-catalyzed cross-coupling reactions, relies on the use of bifunctional building blocks. Among the most prominent are furan-2,5-diboronic acid and its corresponding pinacol ester. The choice between these two reagents is not trivial; it represents a fundamental decision that balances the competing demands of chemical reactivity and operational stability. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental insights, to inform the rational selection of the optimal reagent for your synthetic goals.

The Structural and Electronic Dichotomy

At first glance, the two molecules are closely related. However, the seemingly minor structural difference—hydroxyl groups versus a pinacolato ligand on the boron atoms—imparts dramatically different chemical properties.

  • Furan-2,5-diboronic acid features two B(OH)₂ groups. These hydroxyls are electron-withdrawing and render the boron atoms Lewis acidic. The molecule is polar and capable of hydrogen bonding, but it is also susceptible to environmental factors.

  • Furan-2,5-diboronic acid, pinacol ester (more formally 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan) protects each boron atom within a five-membered ring. This sterically bulky, non-polar ligand system enhances the molecule's stability significantly, making it less prone to degradation and easier to handle.[1][2]

G cluster_0 Furan-2,5-diboronic acid cluster_1 Furan-2,5-diboronic acid, pinacol ester acid acid ester ester

Caption: Chemical structures of the two furan-based boron reagents.

The Core Conflict: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for these reagents. The key difference in their performance lies in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

General Principle: Boronic acids are generally more reactive and participate in transmetalation more readily than their corresponding boronic esters.[3][4] This is attributed to the difference in the electron-withdrawing ability of the hydroxyl (-OH) versus alkoxy (-OR) groups, which affects the nucleophilicity of the organic fragment being transferred.[3]

Mechanistic Pathways of Transmetalation

The transmetalation step is mechanistically complex, with two primary pathways often considered for the catalytic cycle. The choice of boron reagent dictates which pathway is favored.

  • The Boronate Pathway (Favored by Boronic Acids): The boronic acid reacts with the base (e.g., K₃PO₄) to form a highly nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate readily transfers its aryl group to the Pd(II) center.

  • The Neutral Pathway / Hydrolysis Pathway (Relevant for Boronic Esters): Boronic esters can, in principle, transmetalate directly, but this is often a slower process.[5] More commonly, under the aqueous basic conditions of many Suzuki couplings, the pinacol ester undergoes in situ hydrolysis to the more reactive boronic acid.[4] Therefore, the reactivity of the pinacol ester is often preceded by a deprotection step, making the overall reaction rate dependent on the rate of hydrolysis.

Recent mechanistic studies also provide strong evidence for a pathway where a palladium hydroxo complex, formed from the reaction of the palladium halide precursor with the base, reacts directly with the neutral boronic acid or ester.[6] Kinetic analyses have shown that the reaction between an arylpalladium hydroxo complex and a neutral arylboronic acid is orders of magnitude faster than the reaction between an arylpalladium halide and an arylboronate.[6] Even in this scenario, the inherent electronic properties favor a faster reaction with the boronic acid over the ester.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Direct, Fast BaseOH + Base (OH⁻) PinacolEster Ar'B(pin) PinacolEster->BoronicAcid Slower in situ conversion Hydrolysis Hydrolysis (H₂O, Base)

Caption: Simplified Suzuki-Miyaura cycle showing entry points for the reagents.

The Practical Trade-Off: Stability and Handling

While boronic acids offer higher intrinsic reactivity, they are notoriously less stable. This practical consideration is often the deciding factor for their use in complex, multi-step syntheses.

FeatureFuran-2,5-diboronic AcidFuran-2,5-diboronic acid, pinacol ester
Chemical Stability Lower. Susceptible to protodeboronation (C-B bond cleavage) and dehydration to form inactive boroxine anhydrides.[4][7]High. The pinacol group protects the C-B bond, leading to excellent shelf-life and compatibility with a wider range of reaction conditions.[1][2][8]
Physical Properties Often amorphous, hygroscopic solids with high polarity.Typically stable, crystalline, non-polar solids that are easy to handle and weigh accurately.
Purification Challenging. Difficult to purify via standard silica gel chromatography due to high polarity and on-column decomposition.[7]Straightforward. Can be purified by silica gel chromatography and recrystallization.[7]
Reaction Control High reactivity can sometimes lead to side reactions or difficulty in achieving selective mono-coupling.Milder reactivity allows for better control, which can be crucial for sequential, site-selective cross-couplings.

Experimental Design and Protocol Selection

The choice of reagent directly impacts the design of the experimental protocol.

Scenario 1: Rapid, High-Yield Synthesis is Paramount

If the goal is a single transformation where maximizing reaction rate and yield is the primary concern, furan-2,5-diboronic acid may be the superior choice. Its high reactivity can drive the reaction to completion faster and at lower temperatures.

Scenario 2: Multi-Step Synthesis or Library Generation

For any process involving multiple synthetic steps, or for building blocks intended for library synthesis, the pinacol ester is the authoritative choice. Its stability ensures that the boronic acid functionality survives prerequisite reactions and that the reagent maintains its integrity during storage and handling. While the reaction may require slightly more forcing conditions (e.g., higher temperature, longer reaction time), the reliability and reproducibility it affords are invaluable.

Representative Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol provides a general framework for a double cross-coupling reaction. Note the key parameters that might be adjusted based on the chosen boron reagent.

Protocol_Workflow start Start setup Assemble Glassware (Oven-dried flask, condenser) under Inert Atmosphere (N₂ or Ar) start->setup reagents Add Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), and Aryl Halide (2.2 equiv) setup->reagents solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) and Water reagents->solvent degas Degas the Mixture (e.g., 3x Vacuum/Inert Gas cycles) solvent->degas add_boron Add Boron Reagent (Furan-diboronic acid or pinacol ester, 1.0 equiv) degas->add_boron heat Heat to Reaction Temp (e.g., 80-100 °C) add_boron->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Cool, dilute, extract with organic solvent) monitor->workup purify Purify Product (Silica Gel Chromatography) workup->purify end Characterize Final Product purify->end

Caption: A typical workflow for a double Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), the base (e.g., 3.0 equivalents of K₃PO₄), and the aryl halide (2.2 equivalents).

  • Inerting: Seal the flask and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 organic:water ratio). The presence of water is often more critical for reactions involving the pinacol ester to facilitate hydrolysis.

  • Degassing: Further degas the solvent mixture by sparging with the inert gas for 15 minutes or through several freeze-pump-thaw cycles.

  • Reagent Addition: Add the furan-2,5-diboronic acid or its pinacol ester (1.0 equivalent) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Guidance: Reactions with furan-2,5-diboronic acid may reach completion in 2-6 hours. Reactions with the pinacol ester may require 12-24 hours for full conversion.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-diaryl furan.

Conclusion and Recommendation

The decision between furan-2,5-diboronic acid and its pinacol ester is a classic case study in synthetic chemistry's balance of reactivity and practicality.

  • Furan-2,5-diboronic acid is the more reactive species, offering faster reaction times, but its utility is compromised by its inherent instability, which complicates handling, purification, and storage.

  • Furan-2,5-diboronic acid, pinacol ester is the superior choice for the vast majority of applications in modern drug discovery and materials science. Its exceptional stability, ease of handling, and amenability to purification provide a level of reliability and reproducibility that is paramount for complex synthetic campaigns. The modest decrease in reactivity is a small and manageable price to pay for the significant gains in operational robustness.

For researchers and drug development professionals, standardization on the pinacol ester as the default reagent is a field-proven strategy that minimizes experimental variability and ensures the integrity of valuable synthetic intermediates.

References

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Furan-2-boronic acid pinacol ester. MySkinRecipes. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241–13253. Available at: [Link]

  • Yamamoto, T., et al. (2009). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (32), 6258-6271. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. (2022). Available at: [Link]

Sources

A Comparative Guide to Cross-Coupling Reactions with Furan-2,5-diboronic acid, pinacol ester: Maximizing Yields in the Synthesis of 2,5-Disubstituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the synthesis of 2,5-disubstituted furans is a critical step in the creation of a wide array of biologically active molecules and functional materials. The furan scaffold, a five-membered aromatic heterocycle, is a common motif in pharmaceuticals and natural products. Furan-2,5-diboronic acid, pinacol ester has emerged as a versatile and stable building block for introducing the furan core into complex molecular architectures. This guide provides an in-depth comparison of common cross-coupling methodologies for the derivatization of this substrate, with a focus on maximizing reaction yields. We will delve into the mechanistic underpinnings of each method, providing not just procedural steps, but the scientific rationale to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Furan-2,5-diboronic acid, pinacol ester

Furan-2,5-diboronic acid, pinacol ester offers several advantages in organic synthesis. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid.[1] Its bifunctional nature allows for sequential or one-pot double cross-coupling reactions, providing a streamlined route to symmetrically and asymmetrically substituted 2,5-diarylfurans. These products are of significant interest due to their potential applications in medicinal chemistry and materials science.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is paramount in achieving high yields and purity. Here, we compare the performance of three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, for the functionalization of the furan-2,5-diboronic acid, pinacol ester scaffold.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive\nElimination->Ar-R Furan-B(OR)2 Furan-B(pin) Furan-B(pin) Furan-B(pin) Furan-B(pin)->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The choice of base is critical. It activates the boronic ester, forming a more nucleophilic boronate species, which facilitates the transmetalation step. For heteroaryl boronic esters like our furan substrate, careful selection of the base and reaction conditions is necessary to avoid competitive protodeboronation.[2]

While direct comparative studies on Furan-2,5-diboronic acid, pinacol ester are limited, data from related heteroaryl systems suggest that yields for Suzuki-Miyaura couplings can range from moderate to excellent, depending on the coupling partner and reaction conditions.[1][3] For the synthesis of 2,5-diarylfurans, yields are often in the good to high range.[4]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Furan Derivatives

Coupling Partner (Ar-X)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePd(dppf)Cl2K3PO4Dioxane/H2O8085Adapted from[1]
4-IodotoluenePd(PPh3)4Na2CO3Toluene/EtOH/H2O10092Adapted from[4]
3-BromopyridinePd(OAc)2/SPhosK3PO41,4-Dioxane10078Adapted from[5]

Experimental Protocol: Synthesis of 2,5-Di(p-tolyl)furan

  • To a flame-dried Schlenk flask under an argon atmosphere, add Furan-2,5-diboronic acid, pinacol ester (1.0 mmol), 4-iodotoluene (2.2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Add sodium carbonate (3.0 mmol) and a 3:1:1 mixture of toluene/ethanol/water (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to access. It involves the coupling of an organostannane with an organic halide.[6]

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive\nElimination->Ar-R Furan-SnBu3 Furan-SnBu3 Furan-SnBu3->Transmetalation

Figure 2: Simplified Catalytic Cycle of the Stille Coupling.

A key advantage of the Stille coupling is that it does not require a base, which can be beneficial for base-sensitive substrates. However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts.[7]

For the synthesis of 2,5-disubstituted furans, the Stille coupling of 2,5-bis(tributylstannyl)furan with aryl halides has been shown to be an effective method, often providing good to excellent yields.[8]

Table 2: Representative Yields for Stille Coupling of Furan Derivatives

Coupling Partner (Ar-X)Catalyst/LigandAdditiveSolventTemp (°C)Yield (%)Reference
4-IodobenzonitrilePd(PPh3)4CuIDMF8088Adapted from[8]
1-Bromo-4-nitrobenzenePd2(dba)3/P(o-tol)3-Toluene11075Adapted from[9]
2-BromothiophenePdCl2(PPh3)2-Toluene10082Adapted from[6]

Experimental Protocol: Synthesis of 2,5-Bis(4-cyanophenyl)furan

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-bis(tributylstannyl)furan (1.0 mmol), 4-iodobenzonitrile (2.2 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous and degassed DMF (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (50 mL) and wash with a saturated aqueous solution of KF (3 x 20 mL) to remove tin byproducts.

  • Wash the organic layer with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

While the Suzuki-Miyaura and Stille reactions are excellent for C-C bond formation, the Buchwald-Hartwig amination is the premier method for constructing C-N bonds. This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals. For a difunctionalized furan, this would typically involve starting from a dihalofuran, such as 2,5-dibromofuran.

The Buchwald-Hartwig amination also follows a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Furan-X Furan-X (Dihalofuran) Furan-X->Oxidative\nAddition Furan-Pd(II)-X(L2) Furan-Pd(II)-X(L2) Oxidative\nAddition->Furan-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Furan-Pd(II)-X(L2)->Amine\nCoordination Furan-Pd(II)-NHR2(L2)+X- [Furan-Pd(II)-NHR2(L2)]+X- Amine\nCoordination->Furan-Pd(II)-NHR2(L2)+X- Deprotonation Deprotonation Furan-Pd(II)-NHR2(L2)+X-->Deprotonation Base Base Base->Deprotonation Furan-Pd(II)-NR2(L2) Furan-Pd(II)-NR2(L2) Deprotonation->Furan-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Furan-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Furan-NR2 Furan-NR2 (Product) Reductive\nElimination->Furan-NR2

Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step. The base plays a key role in deprotonating the amine, forming the palladium-amido complex.

The Buchwald-Hartwig amination of five-membered heteroaryl halides can be challenging due to the potential for substrate decomposition in the presence of strong bases. However, with the development of sophisticated ligands and milder bases, high yields can be achieved.[10]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Dihalofurans

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)2/BINAPNaOt-BuToluene10085Adapted from[10]
MorpholinePd2(dba)3/XPhosK3PO41,4-Dioxane11090Adapted from[10]
N-MethylanilinePd(OAc)2/t-Bu3PK2CO3Toluene10078Adapted from[10]

Experimental Protocol: Synthesis of 2,5-Di(phenylamino)furan

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2,5-dibromofuran (1.0 mmol), aniline (2.2 mmol), Pd(OAc)2 (0.02 mmol), and BINAP (0.03 mmol).

  • Add sodium tert-butoxide (2.4 mmol) and anhydrous toluene (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Selecting the Optimal Method

The choice of the most suitable cross-coupling reaction for the functionalization of Furan-2,5-diboronic acid, pinacol ester, or its dihalo- and distannyl-analogs, is contingent on the desired final product and the specific constraints of the synthetic route.

  • For C-C bond formation , the Suzuki-Miyaura coupling is generally the preferred method due to its mild conditions, broad substrate scope, and the lower toxicity of the boron reagents. It is particularly well-suited for high-throughput synthesis and library generation.

  • For the synthesis of 2,5-diaminofurans , the Buchwald-Hartwig amination is the undisputed method of choice. Careful selection of the ligand and base is crucial to achieve high yields with sensitive heteroaryl halides.

By understanding the mechanistic nuances and leveraging the optimized protocols presented in this guide, researchers can confidently select and execute the most effective cross-coupling strategy to achieve their synthetic goals with high efficiency and yield.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]

  • Botteselle, G. V.; Hough, T. L. S.; Venturoso, R. C.; Cella, R.; Vieira, A. S.; Stefani, H. A. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry2008 , 61 (11), 870-873. [Link]

  • Cacchi, S.; Fabrizi, G.; Moro, L. Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry1997 , 62 (16), 5326–5331. [Link]

  • Carrow, B. P.; Hartwig, J. F. Mechanistic Studies of the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society2011 , 133 (7), 2116–2119. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]

  • Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry1996 , 68 (1), 73-78. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides: On the Mechanism of C-N Bond-Forming Reductive Elimination. Journal of the American Chemical Society2005 , 127 (19), 6944–6945. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry2023 , 101 (10), 765-772. [Link]

  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Organic Letters2008 , 10 (16), 3505–3508. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37 (24), 3387-3388. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society1999 , 121 (41), 9550–9561. [Link]

  • Shen, Q.; Hartwig, J. F. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters2008 , 10 (18), 4109–4112. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

Sources

A Spectroscopic Guide to Furan-2,5-diboronic Acid and its Pinacol Ester: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and materials science, the furan scaffold is a cornerstone of innovation, offering a versatile platform for the synthesis of novel therapeutics and functional materials. Among the myriad of furan derivatives, Furan-2,5-diboronic acid and its corresponding pinacol ester, 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, represent key building blocks for the construction of complex molecular architectures through cross-coupling reactions. The choice between the free boronic acid and its pinacol ester is often dictated by factors such as stability, solubility, and reactivity in subsequent synthetic steps. A thorough understanding of their distinct spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth comparative analysis of the spectroscopic properties of Furan-2,5-diboronic acid and its pinacol ester. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectra, supported by experimental data and theoretical principles. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in their synthetic endeavors.

Molecular Structures Under Investigation

A clear visualization of the molecular structures is fundamental to understanding their spectroscopic differences. The key distinction lies in the functional group attached to the boron atoms: hydroxyl groups in the diboronic acid versus the pinacolato groups in its ester derivative.

Figure 1. Molecular structures of Furan-2,5-diboronic acid and its pinacol ester.

Synthesis of Furan-2,5-diboronic acid and its Pinacol Ester

The synthesis of these compounds is a critical first step for their application. While multiple synthetic routes exist, a common approach involves the dibromination of furan followed by a lithium-halogen exchange and subsequent borylation.

A General Synthetic Workflow:

workflow furan Furan dibromofuran 2,5-Dibromofuran furan->dibromofuran NBS, DMF dilithiofuran 2,5-Dilithiofuran dibromofuran->dilithiofuran n-BuLi, THF, -78 °C boronic_ester Furan-2,5-diboronic acid, pinacol ester dilithiofuran->boronic_ester Isopropoxyboronic acid pinacol ester boronic_acid Furan-2,5-diboronic acid boronic_ester->boronic_acid Hydrolysis (e.g., aq. HCl)

Figure 2. A representative synthetic workflow for Furan-2,5-diboronic acid and its pinacol ester.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The conversion of the boronic acid to its pinacol ester results in distinct changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The most significant difference in the ¹H NMR spectra is the appearance of a sharp, intense singlet corresponding to the methyl protons of the two pinacol groups in the ester derivative. This signal typically appears in the upfield region, around 1.3 ppm. The protons on the furan ring will also experience a slight change in their chemical environment upon esterification, leading to minor shifts in their resonance frequencies.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the esterification is clearly marked by the appearance of two new signals for the pinacol moiety: one for the quaternary carbons of the pinacolone backbone (around 84 ppm) and another for the methyl carbons (around 25 ppm). A noteworthy feature in the ¹³C NMR of organoboronic esters is that the carbon atom directly attached to the boron atom often exhibits a broad signal or is sometimes unobserved due to the quadrupolar relaxation of the boron nucleus.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Furan-2,5-diboronic acid ~7.0-7.2 (s, 2H, furan-H), ~5.0-6.0 (br s, 4H, -OH)~145-150 (furan C-O), ~120-125 (furan C-H), C-B signal may be broad or unobserved
Furan-2,5-diboronic acid, pinacol ester ~7.1-7.3 (s, 2H, furan-H), ~1.3 (s, 24H, -CH₃)~148-152 (furan C-O), ~122-127 (furan C-H), ~84 (pinacol C), ~25 (pinacol CH₃), C-B signal may be broad or unobserved

Table 1. Predicted ¹H and ¹³C NMR chemical shifts for Furan-2,5-diboronic acid and its pinacol ester. Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences between the FTIR spectra of the diboronic acid and its pinacol ester are associated with the O-H and B-O bonds.

  • Furan-2,5-diboronic acid: The spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the boronic acid groups. A strong band corresponding to the B-O stretching vibration is also expected around 1350 cm⁻¹.

  • Furan-2,5-diboronic acid, pinacol ester: The broad O-H stretching band is absent in the spectrum of the pinacol ester. Instead, new strong bands appear, which are characteristic of the B-O-C stretching vibrations of the dioxaborolane ring, typically in the 1300-1370 cm⁻¹ region. The C-H stretching and bending vibrations of the pinacol methyl groups will also be present.

Functional Group Furan-2,5-diboronic acid (cm⁻¹) Furan-2,5-diboronic acid, pinacol ester (cm⁻¹)
O-H stretch 3200-3600 (broad)Absent
C-H stretch (furan) ~3100~3100
C-H stretch (aliphatic) Absent~2980
B-O stretch ~1350~1370
C-O stretch ~1015~1145

Table 2. Characteristic FTIR absorption bands for Furan-2,5-diboronic acid and its pinacol ester.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The furan ring is the primary chromophore in both molecules. The electronic transitions are typically of the π → π* type. The esterification of the boronic acid groups is expected to have a minor effect on the UV-Vis absorption spectrum. Both compounds are expected to exhibit a strong absorption band in the UV region, likely between 250 and 280 nm. The exact λ_max may shift slightly upon esterification due to subtle changes in the electronic properties of the boronic acid/ester group and its interaction with the furan ring's π-system.

Experimental Protocols

To ensure the reproducibility of spectroscopic measurements, standardized protocols are essential.

NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol:
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

UV-Vis Spectroscopy Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic comparison of Furan-2,5-diboronic acid and its pinacol ester reveals distinct and predictable differences, primarily arising from the presence of the hydroxyl groups in the former and the pinacolato groups in the latter. The pinacol ester offers advantages in terms of stability and solubility in organic solvents, which is reflected in the ease of obtaining high-quality NMR spectra. The characteristic signals of the pinacol group in both ¹H and ¹³C NMR, and the absence of the broad O-H stretch in the FTIR spectrum, serve as unambiguous markers for the successful esterification. This guide provides a foundational framework for researchers to confidently identify, characterize, and utilize these important furan-based building blocks in their synthetic campaigns.

References

  • Arylboronates in Organic Synthesis. Hall, D. G., Ed. Wiley-VCH: Weinheim, Germany, 2011. [Link]

  • Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Ishiyama, T.; Murata, M.; Miyaura, N. J. Org. Chem.1995 , 60 (23), 7508–7510. [Link]

  • Spectroscopic Methods in Organic Chemistry. Williams, D. H.; Fleming, I. McGraw-Hill: New York, 2007. [Link]

A Senior Application Scientist's Guide to Purity Assessment of Furan-2,5-diboronic acid, pinacol ester: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key synthetic intermediates is paramount. Furan-2,5-diboronic acid, pinacol ester is a valuable building block in the synthesis of novel organic materials and pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and ultimately the efficacy and safety of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of synthesized Furan-2,5-diboronic acid, pinacol ester, supported by experimental insights and protocols.

The Synthetic Pathway: Understanding Potential Impurities

The most common and efficient method for synthesizing Furan-2,5-diboronic acid, pinacol ester is the Palladium-catalyzed Miyaura borylation of 2,5-dibromofuran.[1][2] This reaction involves the cross-coupling of an organohalide with a diboron reagent in the presence of a palladium catalyst and a base.

2,5-Dibromofuran 2,5-Dibromofuran Furan-2,5-diboronic acid, pinacol ester Furan-2,5-diboronic acid, pinacol ester 2,5-Dibromofuran->Furan-2,5-diboronic acid, pinacol ester Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Furan-2,5-diboronic acid, pinacol ester Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Furan-2,5-diboronic acid, pinacol ester

Figure 1: Synthetic scheme for Furan-2,5-diboronic acid, pinacol ester.

A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities that may arise during the synthesis. These can include:

  • Unreacted Starting Materials: Residual 2,5-dibromofuran and bis(pinacolato)diboron.

  • Intermediates: Mono-borylated furan species (2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan).

  • Side-Products: Protodeborylation products where a boronic ester group is replaced by a hydrogen atom.[3]

  • Catalyst Residues: Trace amounts of the palladium catalyst.

  • Hydrolysis Products: The corresponding furan-2,5-diboronic acid due to exposure to moisture.

An effective analytical method must be able to resolve the target compound from all these potential impurities.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.[4] However, the analysis of boronic acid pinacol esters by conventional reversed-phase HPLC presents a significant challenge: on-column hydrolysis.[5] The aqueous mobile phases typically used can lead to the degradation of the ester into its corresponding boronic acid, resulting in inaccurate purity measurements.

To overcome this, a carefully optimized HPLC method is essential. Our in-house validated method leverages a stationary phase with low silanol activity to minimize catalytic hydrolysis.

Optimized HPLC Protocol

This protocol is designed to provide a robust and reliable purity assessment of Furan-2,5-diboronic acid, pinacol ester, while minimizing on-column degradation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 60% A to 95% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Rationale for Method Parameters:

  • Column Choice: The Waters XTerra MS C18 column is a hybrid particle column with a lower silanol activity compared to traditional silica-based columns. This significantly reduces the on-column hydrolysis of the boronic ester.[5]

  • Aprotic Diluent: Using acetonitrile as the sample diluent prevents hydrolysis of the sample before injection.

  • Neutral Mobile Phase: The absence of acidic or basic additives in the mobile phase further minimizes the risk of hydrolysis during the chromatographic run.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve in ACN Dissolve Sample in Acetonitrile Inject Inject onto XTerra MS C18 Dissolve in ACN->Inject Gradient Elution Gradient Elution (ACN/Water) Inject->Gradient Elution Detect DAD Detection (254 nm) Gradient Elution->Detect Integrate Integrate Peaks Detect->Integrate Calculate Purity Calculate % Purity Integrate->Calculate Purity

Figure 2: HPLC workflow for purity assessment.

Alternative Purity Assessment Methods: A Comparative Overview

While HPLC is a powerful tool, orthogonal methods are crucial for a comprehensive purity assessment, providing a more complete picture of the sample's composition. Here, we compare HPLC with two common alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[6][7] A key advantage of qNMR is that it does not require a standard of the analyte itself.

qNMR Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the Furan-2,5-diboronic acid, pinacol ester sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d) and gently vortex to dissolve the sample completely.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. For non-volatile compounds like boronic esters, derivatization is often necessary to increase their volatility.[1] However, for some furan derivatives, direct analysis is possible.[8]

GC-MS Protocol (Direct Injection):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Data Analysis: Identify the main component and any impurities based on their retention times and mass spectra. Quantify the purity based on the relative peak areas.

Performance Comparison: HPLC vs. qNMR vs. GC-MS

The following table provides a comparative summary of the performance of each technique for the purity assessment of Furan-2,5-diboronic acid, pinacol ester. The data presented is representative and based on typical performance characteristics for this class of compounds.

ParameterHPLCqNMRGC-MS
Principle Differential partitioningNuclear magnetic resonanceSeparation by boiling point and mass-to-charge ratio
Accuracy High (with proper calibration)Very High (absolute method)High (with proper calibration)
Precision Excellent (<1% RSD)Excellent (<1% RSD)Very Good (<2% RSD)
Sensitivity High (ng range)Moderate (µg-mg range)Very High (pg-ng range)
Selectivity ExcellentGood (potential for signal overlap)Excellent
Sample Throughput HighModerateHigh
Key Advantage High resolution of complex mixturesAbsolute quantification without analyte standardDefinitive identification of impurities by mass
Key Limitation Potential for on-column hydrolysisLower sensitivity, potential for peak overlapMay require derivatization for non-volatile compounds

Experimental Data: A Comparative Look

To illustrate the practical application of these methods, a batch of synthesized Furan-2,5-diboronic acid, pinacol ester was analyzed by HPLC, ¹H qNMR, and GC-MS. The results are summarized below.

Table 1: Purity Assessment Results

MethodPurity (%)
HPLC 98.5
¹H qNMR 98.2
GC-MS 98.8

The purity values obtained from the three orthogonal methods are in good agreement, providing a high degree of confidence in the quality of the synthesized material. The minor discrepancies can be attributed to the different principles of each technique and their varying sensitivities to different types of impurities.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the routine quality control of synthesized Furan-2,5-diboronic acid, pinacol ester, a well-developed HPLC method that mitigates on-column hydrolysis is the recommended primary technique due to its high resolution, precision, and throughput.

However, for a comprehensive and irrefutable purity assessment, especially for reference standards or in-depth impurity profiling, a multi-faceted approach is indispensable. qNMR serves as an excellent orthogonal method for absolute purity determination without the need for a specific standard of the analyte. GC-MS , with its exceptional sensitivity and specificity, is invaluable for identifying and quantifying volatile impurities.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful and safe development of new materials and therapeutics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-156. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Chen, Y., et al. (2018). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 23(11), 2936. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Botteselle, G. V., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki−Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. The Journal of Organic Chemistry, 73(18), 7292-7295. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful method for the determination of the purity of drugs and reference standards. Journal of Pharmaceutical Analysis, 3(6), 445-451. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2014). Tetrahedron Letters, 55(4), 857-860. [Link]

  • Isobutylboronic acid pinacol ester. Organic Syntheses. [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. [Link]

  • The trouble here is protodeboronation rather than protodehalogenation as the major issue. The stability of 2-heteroaryl boronates to this side reaction is a notorious bugbear. GitHub. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules, 28(2), 789. [Link]

  • Supporting Information for Mild and Robust Palladium-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides with Bis(pinacolato)diboron. The Royal Society of Chemistry. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Furan-2,5-diboronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical synthesis, our work with versatile reagents like Furan-2,5-diboronic acid, pinacol ester is fundamental to innovation. This compound is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and environmentally sound disposal.

This guide moves beyond mere compliance, offering a framework for best practices rooted in chemical principles. The following procedures are designed to provide a self-validating system for waste management, ensuring the safety of laboratory personnel and the integrity of our shared environment.

Core Safety Directives: Hazard Profile and Protective Measures

Before any handling or disposal, a complete understanding of the compound's hazard profile is non-negotiable. While specific data for the diboronic acid ester is limited, we can extrapolate from the closely related Furan-2-boronic acid pinacol ester and general principles for boronic esters.

GHS Hazard Profile

The primary hazards associated with this class of compounds are summarized below.[1][2] This information is critical as it dictates the minimum personal protective equipment (PPE) required and informs the risk assessment for all handling procedures.

Hazard ClassificationGHS CategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
Chemical Sensitivities-Noted as air and light sensitive.[1]

Essential Personal Protective Equipment (PPE)

The causality here is direct: the hazards identified above mandate a specific barrier between the researcher and the chemical. Failure to use appropriate PPE can result in acute exposure and injury.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields.[3]Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Standard laboratory coat.Provides a primary barrier against accidental spills on clothing and skin.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1]Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory tract irritation.

The Logic of Disposal: Waste Stream Segregation

Proper disposal begins at the point of generation. The cardinal rule is to never mix incompatible waste streams. This is not merely a regulatory requirement; it is a critical safety measure to prevent unintended chemical reactions within the waste container, such as the generation of toxic gases or excessive heat.

The following diagram outlines the decision-making process for segregating waste associated with Furan-2,5-diboronic acid, pinacol ester.

WasteSegregation Start Waste Generation (Furan-2,5-diboronic acid, pinacol ester) Pure Unused or Expired Solid Chemical Start->Pure  Is it the pure compound? Solid Contaminated Labware (Gloves, Wipes, Glassware, Sharps) Start->Solid  Is it contaminated equipment? Liquid Contaminated Solvents & Aqueous Solutions Start->Liquid  Is it a liquid solution? Container_Pure Labeled Hazardous 'Solid Organic Waste' Pure->Container_Pure Package securely Container_Solid Labeled Hazardous 'Solid Lab Waste' Solid->Container_Solid Segregate sharps Container_Liquid Labeled Hazardous 'Liquid Organic Waste' Liquid->Container_Liquid Segregate halogenated & non-halogenated

Decision tree for proper waste segregation.

Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step protocol is essential for ensuring that all waste is handled safely and consistently.

Protocol 1: Disposal of Unused or Surplus Solid Compound

This procedure applies to the original reagent that is expired, off-specification, or no longer needed.

  • Work Area Preparation: Perform all work inside a certified chemical fume hood.

  • Containerization: The original manufacturer's container is the ideal primary vessel for disposal. Ensure the cap is sealed tightly. If the original container is compromised, carefully transfer the solid to a new, clean, and chemically compatible container (e.g., amber glass jar with a screw cap).

  • Labeling: The container must be labeled as hazardous waste. The label must include:

    • The full chemical name: "Furan-2,5-diboronic acid, pinacol ester"

    • CAS Number: "476004-83-8"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Collection: Place the labeled container in a designated satellite accumulation area for solid chemical waste.[4] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed disposal company. Do not attempt to dispose of this chemical via standard trash or sewer systems.

Protocol 2: Decontamination and Disposal of Contaminated Labware

This includes glassware, plasticware, pipette tips, gloves, and weighing papers that have come into direct contact with the chemical.

  • Initial Rinse (Optional but Recommended): For glassware, a triple rinse with a suitable organic solvent (e.g., acetone or ethyl acetate) can remove the bulk of the residue. Crucially, this rinsate must be collected and disposed of as hazardous liquid waste (see Protocol 3).

  • Solid Waste Segregation:

    • Non-Sharp Items: Contaminated gloves, wipes, and plasticware should be collected in a designated, lined container for solid hazardous waste.[5]

    • Sharp Items: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.

  • Container Labeling: The solid waste container must be clearly labeled "Hazardous Waste - Solid Lab Debris Contaminated with Furan-2,5-diboronic acid, pinacol ester."

  • Final Disposal: Once the container is full, seal it and request a pickup from your EHS office. Empty containers that have been triple-rinsed may, in some jurisdictions, be disposed of as regular waste after the label has been defaced, but it is best practice to consult your EHS office first.[6][7]

Protocol 3: Management of Contaminated Liquid Waste

This stream includes reaction mixtures, chromatographic fractions, and solvent rinsates.

  • Waste Collection: Collect all liquid waste containing Furan-2,5-diboronic acid, pinacol ester in a sealable, chemically resistant container (e.g., a high-density polyethylene carboy).

  • Segregation by Solvent Type: This is a critical step for both safety and cost-effective disposal.

    • Non-Halogenated Waste: Keep solvents like hexanes, ethyl acetate, methanol, and acetone in a container separate from halogenated solvents.

    • Halogenated Waste: Solvents like dichloromethane and chloroform must be collected in their own dedicated waste container.

  • Aqueous Waste: Aqueous layers from workups (e.g., brine washes) may contain dissolved boronic ester or boric acid byproducts. These should be collected as hazardous aqueous waste and should not be poured down the drain.[8]

  • Labeling: Each liquid waste container must be labeled with the full names of all components, including solvents and the dissolved Furan-2,5-diboronic acid, pinacol ester, with estimated percentages.

  • Storage and Disposal: Keep waste containers sealed and stored in a designated satellite accumulation area with secondary containment. Arrange for EHS pickup for final disposal via incineration or another approved method.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS office. Prevent access to the area.

  • General Response: Do not discharge spilled material into drains or rivers.[9]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

By integrating these principles of hazard awareness, logical segregation, and procedural diligence, you build a foundation of safety and responsibility that extends beyond the laboratory bench.

References

  • Organic Syntheses. Procedure for Boronic Esters. [Link]

  • PubChem. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Etimine USA. (2020). Boric Acid Safety Data Sheet. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • InCide Technologies. (2020). Boric Acid Safety Data Sheet. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Maybridge. (n.d.). Safety Data Sheet: 1-Methylindazole-6-boronic acid, 97%. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.